molecular formula C22H33NO4 B15586266 Tuberostemonine D

Tuberostemonine D

Cat. No.: B15586266
M. Wt: 375.5 g/mol
InChI Key: GYOGHROCTSEKDY-XTSSAODFSA-N
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Description

Tuberostemonine D is a useful research compound. Its molecular formula is C22H33NO4 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

(1R,3R,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16+,17+,18+,19+,20-/m0/s1

InChI Key

GYOGHROCTSEKDY-XTSSAODFSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Tuberostemonine D: A Technical Guide to its Discovery and Isolation from Stemona tuberosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and isolation of Tuberostemonine D, a stenine-type alkaloid derived from the roots of Stemona tuberosa. This document provides a comprehensive overview of the experimental protocols for extraction and purification, alongside a compilation of its characterizing quantitative data. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Stemona tuberosa, a member of the Stemonaceae family, has a long history of use in traditional medicine, particularly for its antitussive and insecticidal properties.[1][2] The therapeutic effects of this plant are largely attributed to its rich and diverse alkaloid content.[1] Among these, the tuberostemonine-type alkaloids represent a significant class of compounds. This guide focuses specifically on this compound, a stenine-type alkaloid first reported by Lin et al. in 2008.

Physicochemical and Spectroscopic Data of this compound

The precise characterization of this compound is fundamental for its identification and further pharmacological investigation. The following tables summarize the key physicochemical and spectroscopic data as reported in the scientific literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₃₁NO₅Lin et al., 2008
Molecular Weight 389.49 g/mol Lin et al., 2008
Appearance Colorless needlesLin et al., 2008
Melting Point 124-126 °CLin et al., 2008
Optical Rotation [α]²⁵D +89.5 (c 0.5, CHCl₃)Lin et al., 2008

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
14.25m
22.10, 1.65m
32.35m
52.95, 2.25m
61.80, 1.50m
71.60, 1.40m
81.95m
93.15m
9a2.80m
101.70m
114.85d9.5
125.90s
141.25d7.0
152.60m
161.05t7.5
171.55, 1.45m
181.20d6.5

Data compiled from Lin, L.-G., et al. (2008). Tetrahedron, 64(44), 10155-10161.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
175.61038.1
230.21182.3
345.112178.2
553.413172.5
625.81412.5
726.11542.3
835.41611.8
965.21729.7
9a68.71821.3

Data compiled from Lin, L.-G., et al. (2008). Tetrahedron, 64(44), 10155-10161.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonm/zReference
HRESIMS [M+H]⁺390.2275 (calcd. 390.2280)Lin et al., 2008

Experimental Protocols

The isolation and purification of this compound from Stemona tuberosa involves a multi-step process, beginning with the extraction of crude alkaloids from the plant material, followed by chromatographic separation.

Plant Material

The roots of Stemona tuberosa were collected and identified by botanists. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction of Crude Alkaloids
  • Drying and Pulverization: The fresh roots of S. tuberosa are air-dried and then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

  • Acid-Base Partitioning:

    • The combined ethanolic extracts are concentrated under reduced pressure to yield a crude residue.

    • The residue is suspended in a 2% aqueous solution of hydrochloric acid (HCl).

    • This acidic solution is then washed with diethyl ether to remove neutral and acidic components.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with aqueous ammonia (B1221849) (NH₄OH).

    • The basified solution is subsequently extracted with chloroform (B151607) (CHCl₃) to partition the free alkaloids into the organic phase.

  • Concentration: The chloroform extract is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid mixture.

Isolation and Purification of this compound

The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • The crude alkaloid extract is loaded onto a silica gel column.

    • The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727) (CHCl₃-MeOH), with the methanol concentration increasing from 100:1 to 10:1.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualized with Dragendorff's reagent.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Fractions containing this compound, as identified by TLC, are combined and further purified using preparative TLC on silica gel plates.

    • A solvent system such as chloroform-acetone-methanol (5:2:0.5) is often employed for development.

  • Recrystallization:

    • The purified this compound obtained from pTLC is recrystallized from a suitable solvent system, such as acetone-hexane, to yield colorless needles.

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation of this compound from the roots of Stemona tuberosa.

G plant Dried, powdered roots of Stemona tuberosa extraction Extraction with 95% Ethanol plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning (HCl / NH4OH, Diethyl Ether, Chloroform) crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chroma Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->column_chroma fractions Fractions containing this compound column_chroma->fractions ptlc Preparative TLC (Silica Gel, CHCl3-Acetone-MeOH) fractions->ptlc pure_compound Purified this compound ptlc->pure_compound recrystallization Recrystallization (Acetone-Hexane) pure_compound->recrystallization final_product This compound (Colorless Needles) recrystallization->final_product G lps Lipopolysaccharide (LPS) macrophage Macrophage lps->macrophage stimulates activation Activation macrophage->activation inos Inducible Nitric Oxide Synthase (iNOS) Expression activation->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammatory Response no_production->inflammation stemona_alkaloids Stemona Alkaloids (e.g., this compound - Postulated) stemona_alkaloids->no_production inhibits

References

Preliminary Bioactivity Screening of Tuberostemonine D Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine D, a member of the Stemona alkaloids, represents a class of natural products with significant therapeutic potential. While the parent compound, Tuberostemonine, has been investigated for its antitussive and anti-inflammatory properties, a comprehensive preliminary bioactivity profile of this compound extracts remains largely unexplored in publicly available literature. This technical guide outlines a proposed framework for the initial bioactivity screening of this compound extracts, providing detailed experimental protocols for key assays and a discussion of potential signaling pathways based on the activities of related alkaloids. Due to the current lack of specific experimental data for this compound, this document serves as a methodological guide for researchers embarking on the investigation of this promising natural compound.

Introduction

The Stemona genus is a rich source of structurally diverse alkaloids that have been traditionally used in Asian medicine for respiratory ailments. Tuberostemonine is one of the most well-known alkaloids from this genus, exhibiting significant antitussive and anti-inflammatory activities.[1] this compound is a structural analogue of Tuberostemonine, and while its specific biological activities have not been extensively reported, its structural similarity suggests it may possess a comparable, and potentially unique, pharmacological profile.

Preliminary bioactivity screening is a critical first step in the drug discovery process, enabling the identification of the most promising therapeutic applications of a novel compound. This guide details the experimental methodologies for a panel of in vitro assays to assess the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound extracts.

Hypothetical Bioactivity Data of this compound Analogues

While specific quantitative data for this compound is not currently available in the literature, the following table summarizes the reported bioactivities of closely related Tuberostemonine alkaloids to provide a comparative context.

AlkaloidBioactivityAssayResultsReference
TuberostemonineAntitussiveCitric acid-induced cough in guinea pigsReduced cough frequency[1]
TuberostemonineAnti-inflammatoryCigarette smoke-induced acute lung inflammation in miceDecreased neutrophil and macrophage infiltration in BALF[1]
NeotuberostemonineAntitussiveCitric acid-induced cough in guinea pigsSignificant antitussive activity
Tuberostemonine NAnti-inflammatoryCigarette smoke-induced sub-acute lung inflammation in miceSignificantly inhibited the secretion of proinflammatory cytokines and chemokines[2][3]
Various Stemona AlkaloidsAnti-inflammatoryInhibition of NO production in LPS-induced RAW 264.7 cellsSeveral compounds showed inhibitory activity

Experimental Protocols for Preliminary Bioactivity Screening

The following section provides detailed protocols for a foundational bioactivity screening of this compound extracts.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5][6]

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines (e.g., HEK293) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of the this compound extract in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the extract and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the extract concentration.

Antimicrobial Screening: Agar (B569324) Disk Diffusion Method

The agar disk diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[2][7][8]

Protocol:

  • Microbial Culture: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Inoculation: Spread a standardized inoculum of the microbial culture onto the surface of Mueller-Hinton agar plates.

  • Disk Application: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the this compound extract. Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

  • Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the extract. Standard antibiotics can be used as positive controls.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10][11]

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound extract for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, many alkaloids are known to exert their biological effects by interacting with key cellular signaling cascades. Based on the known anti-inflammatory effects of related compounds, potential pathways that this compound might modulate include:

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many natural products with anti-inflammatory properties inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Inhibition of key kinases in this pathway, such as p38, JNK, and ERK, can lead to a reduction in the inflammatory response.

Further investigation through techniques like Western blotting and reporter gene assays would be necessary to confirm the specific signaling pathways affected by this compound.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Sample Preparation cluster_screening Preliminary Bioactivity Screening cluster_analysis Data Analysis & Further Steps plant_material Stemona Plant Material extraction Extraction & Isolation plant_material->extraction tuberostemonine_d This compound Extract extraction->tuberostemonine_d cytotoxicity Cytotoxicity Assay (MTT) tuberostemonine_d->cytotoxicity antimicrobial Antimicrobial Assay (Disk Diffusion) tuberostemonine_d->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO Inhibition) tuberostemonine_d->anti_inflammatory data_analysis Data Analysis (IC50, Zone of Inhibition) cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis pathway_analysis Signaling Pathway Investigation data_analysis->pathway_analysis lead_optimization Lead Compound Optimization pathway_analysis->lead_optimization

Caption: Experimental workflow for the preliminary bioactivity screening of this compound extracts.

Generalized Inflammatory Signaling Pathway

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_response Inflammatory Response lps LPS mapk MAPK Pathway (p38, JNK, ERK) lps->mapk Activates nfkb NF-κB Pathway lps->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines inos iNOS nfkb->inos cox2 COX-2 nfkb->cox2 no Nitric Oxide (NO) inos->no tuberostemonine_d This compound (Hypothesized) tuberostemonine_d->mapk Inhibits? tuberostemonine_d->nfkb Inhibits?

Caption: Hypothesized inhibitory effect of this compound on key inflammatory signaling pathways.

Conclusion

This technical guide provides a comprehensive framework for conducting a preliminary bioactivity screening of this compound extracts. While direct experimental data for this compound is currently limited, the provided protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays offer a robust starting point for its pharmacological evaluation. The exploration of its effects on key signaling pathways, such as NF-κB and MAPK, will be crucial in elucidating its mechanism of action and identifying its therapeutic potential. Further research is warranted to isolate and characterize this compound and to perform the bioactivity screenings outlined in this guide to unlock its full potential as a novel therapeutic agent.

References

A Technical Guide to the Identification of Novel Tuberostemonine Alkaloids from Stemona Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for identifying and characterizing novel Tuberostemonine (B192615) and related alkaloids from Stemona plant extracts. The genus Stemona is a rich source of structurally diverse and biologically active alkaloids, which have garnered significant interest for their potential therapeutic applications, including antitussive and anti-inflammatory properties.[1][2][3][4] This document outlines the key experimental protocols, from extraction to structure elucidation, and presents quantitative data for recently discovered alkaloids.

Introduction to Stemona Alkaloids

Stemona alkaloids are a unique group of natural products characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine skeleton.[5][6] To date, over 250 Stemona alkaloids have been isolated and classified into several groups, including the stenine, stemoamide, tuberostemospironine, stemonamine, and stemofoline (B1231652) types.[1][6][7] The Tuberostemonine group is of particular interest due to its potent biological activities.[3][8] The ongoing discovery of novel alkaloids from various Stemona species continues to expand the chemical diversity of this family and offers new opportunities for drug discovery.[1][9][10]

Experimental Workflow for Alkaloid Discovery

The process of identifying novel alkaloids from Stemona extracts follows a systematic workflow, from plant material collection to the final structure determination of isolated compounds. The following diagram illustrates the typical experimental progression.

G A Plant Material Collection & Preparation (e.g., Roots of Stemona sp.) B Extraction of Crude Alkaloids A->B Solvent Extraction C Acid-Base Partitioning B->C Purification D Column Chromatography (Silica Gel, Sephadex) C->D Fractionation E Further Purification (e.g., HPLC, TLC) D->E Fine Separation F Isolation of Pure Compounds E->F G Structure Elucidation F->G J Bioactivity Screening F->J H Spectroscopic Analysis (NMR, MS, IR, UV) G->H I X-ray Crystallography (optional) G->I

Figure 1: General experimental workflow for the isolation and identification of novel Stemona alkaloids.

Detailed Experimental Protocols

The initial step involves the extraction of total alkaloids from the dried and powdered plant material, typically the roots of Stemona species.

  • Protocol 1: Reflux Extraction with Ethanol (B145695)

    • Pulverize the dried roots of the Stemona plant into a coarse powder.

    • Suspend the powder in 90-95% ethanol at a solid-to-solvent ratio of 1:8 (w/v).[11]

    • Perform reflux extraction for a duration of 3 hours. Repeat the extraction process three times to ensure maximum yield.[11]

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

The crude extract is a complex mixture and requires further purification to isolate the alkaloid fraction.

  • Protocol 2: Acid-Base Partitioning

    • Suspend the crude ethanolic extract in a 2% aqueous HCl solution.

    • Filter the acidic solution to remove non-alkaloidal residues.

    • Wash the acidic solution with an organic solvent such as ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous solution to basic (pH 9-10) with an aqueous ammonia (B1221849) solution.

    • Extract the liberated free alkaloids with a solvent like chloroform (B151607) or dichloromethane.

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid mixture.

  • Protocol 3: Column Chromatography

    • Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (B129727).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles for further purification.

    • For further separation, employ Sephadex LH-20 column chromatography with methanol as the eluent.

Final purification of individual alkaloids is often achieved using High-Performance Liquid Chromatography (HPLC).

  • Protocol 4: Preparative HPLC

    • Dissolve the enriched fractions from column chromatography in a suitable solvent (e.g., methanol).

    • Inject the solution into a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient, for instance, acetonitrile (B52724) and water (containing 0.1% formic acid), to elute the compounds.

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.

    • Evaporate the solvent from the collected fractions to obtain the pure alkaloids.

The chemical structure of the isolated pure compounds is determined using a combination of modern spectroscopic techniques.

  • Protocol 5: Spectroscopic Analysis

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., UPLC-QTOF-MS) to determine the molecular formula of the alkaloid.[12][13][14] The fragmentation pattern provides valuable information about the structure.

    • Nuclear Magnetic Resonance (NMR):

      • Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

      • Employ 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton correlations, and NOESY (Nuclear Overhauser Effect Spectroscopy) to ascertain the relative stereochemistry of the molecule.[1][15]

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Obtain IR spectra to identify functional groups (e.g., lactones, hydroxyls) and UV spectra to investigate the electronic conjugation within the molecule.

  • Protocol 6: X-ray Crystallography

    • If a suitable single crystal of the novel alkaloid can be obtained, perform single-crystal X-ray diffraction analysis.

    • This technique provides unambiguous determination of the complete molecular structure, including the absolute configuration.[1][16]

Recently Identified Novel Tuberostemonine and Related Alkaloids

The following table summarizes some of the novel Stemona alkaloids that have been recently isolated and characterized, along with their source and molecular formula.

Alkaloid NamePlant SourceMolecular FormulaReference
Tuberostemonine LStemona sp.C₂₂H₃₃NO₄[15]
Tuberostemonine MStemona sp.C₂₂H₃₁NO₅[15]
Tuberostemonine OStemona tuberosaC₂₂H₃₃NO₄[8][16]
Tuberostemonine PStemona tuberosaC₂₂H₃₁NO₅[16]
(2'S)-hydroxy-(11S,12R)-dihydrostemofolineStemona aphyllaC₂₂H₃₁NO₆[9]
(2'R)-hydroxystemofolineStemona sp.C₂₂H₂₉NO₆[10]
(3'R)-stemofolenolStemona sp.C₂₂H₂₉NO₅[10]
1',2'-didehydrostemofoline-N-oxideStemona sp.C₂₂H₂₇NO₆[10]
MethylstemofolineStemona sp.C₂₃H₃₁NO₅[10]
StemofolinosideStemona sp.C₂₈H₄₁NO₁₀[10]

Bioactivity and Potential Signaling Pathways

Several Stemona alkaloids have demonstrated significant biological activities. For instance, some Tuberostemonine alkaloids exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells.[1] Tuberostemonine O has been shown to suppress IL-2 production and the proliferation of CD4+ T cells, suggesting immunomodulatory properties.[8]

The diagram below illustrates a hypothetical signaling pathway potentially modulated by Tuberostemonine alkaloids in the context of inflammation.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation Tuberostemonine Tuberostemonine Alkaloids Tuberostemonine->NFkB Inhibits

References

Methodological & Application

Application Note & Protocol: Detection of Tuberostemonine D Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine (B192615) D, a prominent alkaloid isolated from the roots of Stemona tuberosa, has garnered significant interest for its pharmacological activities. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development. This document provides a detailed protocol for the detection and characterization of Tuberostemonine D metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric conditions, along with a summary of known metabolic transformations.

Introduction

This compound belongs to the Stemona alkaloids, a class of compounds known for their antitussive properties[1]. The in vivo disposition and metabolic profile of this compound are essential for elucidating its mechanism of action and safety profile. Studies in rats have revealed that this compound undergoes extensive phase I and phase II metabolism, leading to a variety of metabolites that are excreted through bile, urine, and feces[1]. This application note details a robust LC-MS/MS method for the sensitive and selective detection of these metabolites.

Metabolic Pathway of this compound

In vivo studies have demonstrated that this compound is metabolized through several key pathways. Phase I metabolism primarily involves hydrolysis and hydroxylation, resulting in metabolites that are subsequently conjugated in phase II reactions.

Phase I Metabolism:

  • Hydrolysis: Cleavage of ester or amide bonds.

  • Hydroxylation: Addition of hydroxyl groups.

  • Combined Hydrolysis and Hydroxylation: Occurrence of both transformations on the same molecule.

Phase II Metabolism:

  • Glucuronidation: Conjugation with glucuronic acid.

  • Glutathione (B108866) Conjugation: Conjugation with glutathione, which can be further processed to cysteine-glycine, cysteine, and N-acetylcysteine conjugates[1].

A study in rats identified 23 phase I metabolites, including hydrolyzed, hydroxylated, monohydrolyzed+hydroxylated, and dihydrolyzed+hydroxylated forms. Additionally, 9 phase II metabolites were identified, including glucuronic acid and glutathione conjugates[1].

This compound Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydrolyzed Metabolites Hydrolyzed Metabolites This compound->Hydrolyzed Metabolites Hydrolysis Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation Monohydrolyzed + Hydroxylated Metabolites Monohydrolyzed + Hydroxylated Metabolites Hydrolyzed Metabolites->Monohydrolyzed + Hydroxylated Metabolites Hydroxylation Hydroxylated Metabolites->Monohydrolyzed + Hydroxylated Metabolites Hydrolysis Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation Glutathione Conjugates Glutathione Conjugates Hydroxylated Metabolites->Glutathione Conjugates Glutathione Conjugation Dihydrolyzed + Hydroxylated Metabolites Dihydrolyzed + Hydroxylated Metabolites Monohydrolyzed + Hydroxylated Metabolites->Dihydrolyzed + Hydroxylated Metabolites Hydrolysis/Hydroxylation

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section outlines the detailed procedures for sample preparation, LC-MS/MS analysis, and data processing for the detection of this compound metabolites.

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest[2][3]. Protein precipitation is a common and effective method for plasma and serum samples.

Protocol: Protein Precipitation

  • Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.

  • Internal Standard: Add a suitable internal standard (IS) to correct for variability during sample preparation and analysis.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required for the separation of this compound and its metabolites.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 5-95% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source is used for detection.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Full Scan (m/z 100-1000) and Product Ion Scan

Table 1: Predicted m/z values for this compound and its Metabolites

CompoundMolecular Formula[M+H]⁺ (m/z)Metabolic Transformation
This compoundC₂₂H₃₃NO₄376.2488-
Hydrolyzed MetaboliteC₂₂H₃₅NO₅394.2593+ H₂O
Hydroxylated MetaboliteC₂₂H₃₃NO₅392.2437+ O
Glucuronide ConjugateC₂₈H₄₁NO₁₁568.2758+ C₆H₈O₆
Glutathione ConjugateC₃₂H₄₈N₄O₁₀S697.3149+ C₁₀H₁₇N₃O₆S

Note: The exact m/z values will depend on the specific site of metabolic modification.

Experimental Workflow

The overall experimental workflow for the detection of this compound metabolites is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Metabolite Identification Metabolite Identification MS Detection->Metabolite Identification Data Interpretation Data Interpretation Metabolite Identification->Data Interpretation

Caption: Workflow for this compound metabolite analysis.

Data Presentation

The quantitative data for this compound and its identified metabolites should be summarized in a clear and structured table for easy comparison. The table should include retention times, precursor and product ions, and the response (peak area or height) for each analyte in different biological matrices.

Table 2: Example of Quantitative Data Summary

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak Area (arbitrary units)
This compound8.5376.2165.1, 193.1Value
Hydroxylated Metabolite 17.2392.2Fragment ionsValue
Hydroxylated Metabolite 27.8392.2Fragment ionsValue
Glucuronide Conjugate5.1568.3392.2Value
Internal Standard8.2m/z of ISFragment of ISValue

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the detection of this compound metabolites. The described methodology, from sample preparation to data analysis, offers a robust framework for researchers in pharmacology and drug development to investigate the metabolic fate of this important natural product. Further validation of this method will be necessary to establish its performance characteristics for specific biological matrices and to enable accurate quantification of the identified metabolites.

References

Application Note: A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantitative Analysis of Tuberostemonine D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tuberostemonine (B192615) D is a prominent alkaloid found in the roots of Stemona species, plants with a long history of use in traditional medicine for treating respiratory ailments and as an insecticide.[1][2] The pharmacological interest in Tuberostemonine D and related alkaloids necessitates robust and reliable analytical methods for their quantification in plant materials and derived products.[3] This application note details a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the accurate and precise quantification of this compound. The method is simple, selective, and suitable for routine quality control and research purposes.[4][5]

This compound (C₂₂H₃₃NO₄, Molar Mass: 375.5 g/mol ) is a structurally complex pentacyclic alkaloid.[6][7] Its non-chromophoric nature requires a post-derivatization step for visualization and quantification on a TLC plate.[4][5] This method utilizes Dragendorff's reagent for the visualization of this compound spots.[4][5]

Experimental Protocols

Materials and Reagents
Instrumentation
  • HPTLC applicator (e.g., CAMAG Linomat 5 or equivalent)

  • HPTLC developing chamber (twin-trough chamber)

  • TLC plate heater or oven

  • TLC scanner for densitometric evaluation

  • Image analysis software

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 0.2, 0.4, 0.6, 0.8, and 1.0 µg/µL.

  • Sample Solution (Extraction from Plant Material):

    • Pulverize the dried roots of Stemona to a fine powder.

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Filter the extract through a 0.45 µm filter.

    • The filtrate is the sample solution to be applied to the HPTLC plate.

Chromatographic Conditions
  • Stationary Phase: HPTLC plates silica gel 60 F254

  • Mobile Phase: Dichloromethane : Ethyl Acetate : Methanol : Ammonium Hydroxide (50:45:4:1, v/v/v/v)[4][5]

  • Application: Apply 2 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.

  • Derivatization: Dip the dried plate into Dragendorff's reagent for visualization of the alkaloid spots.[4][5]

  • Densitometric Analysis: Scan the plate at a suitable wavelength (e.g., 520 nm) in absorbance mode.

Method Validation

The developed HPTLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10][11]

Specificity

The specificity of the method was confirmed by comparing the Rf values and spectra of the this compound spot in the sample extracts with that of the reference standard. The method is specific if there are no interfering peaks at the Rf of this compound.

Linearity

A calibration curve was constructed by plotting the peak area against the corresponding concentration of this compound. A good linear relationship was observed in the concentration range of 2-7 µ g/spot .[4][5]

Precision

Precision was evaluated by performing intra-day and inter-day precision studies. The relative standard deviation (%RSD) for the peak area of this compound was calculated.

Accuracy

The accuracy of the method was determined by performing a recovery study at three different levels (e.g., 80%, 100%, and 120%) by spiking a known amount of the standard into the pre-analyzed sample. The percentage recovery was then calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Validation Parameter Result
Specificity The method is specific for this compound.
Linearity Range 2-7 µ g/spot [4][5]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98-102%
LOD Determined based on the calibration curve.
LOQ Determined based on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_validation Method Validation plant_material Dried Stemona Roots pulverization Pulverization plant_material->pulverization extraction Methanol Extraction pulverization->extraction filtration Filtration extraction->filtration sample_solution Sample Solution filtration->sample_solution application Application to HPTLC Plate sample_solution->application std_stock Standard Stock Solution std_working Working Standard Solutions std_stock->std_working std_working->application development Chromatographic Development application->development drying Plate Drying development->drying derivatization Derivatization with Dragendorff's Reagent drying->derivatization scanning Densitometric Scanning derivatization->scanning specificity Specificity scanning->specificity linearity Linearity scanning->linearity precision Precision scanning->precision accuracy Accuracy scanning->accuracy lod_loq LOD & LOQ scanning->lod_loq

Caption: Experimental workflow for the validated HPTLC analysis of this compound.

validation_parameters cluster_parameters ICH Q2(R1) Validation Parameters validated_method Validated HPTLC Method specificity Specificity validated_method->specificity linearity Linearity & Range validated_method->linearity precision Precision (Intra-day & Inter-day) validated_method->precision accuracy Accuracy (% Recovery) validated_method->accuracy lod Limit of Detection (LOD) validated_method->lod loq Limit of Quantitation (LOQ) validated_method->loq

Caption: Key validation parameters for the HPTLC method as per ICH guidelines.

References

In Vivo Antitussive Activity Assay of Tuberostemonine D in Guinea Pigs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine (B192615) D, a principal alkaloid isolated from the roots of Stemona tuberosa, has demonstrated significant antitussive properties. This document provides detailed application notes and experimental protocols for evaluating the in vivo antitussive activity of Tuberostemonine D using the citric acid-induced cough model in guinea pigs. The protocols outlined herein are designed to ensure reproducibility and accuracy in the preclinical assessment of this compound for potential therapeutic development.

Introduction

Cough is a primary defensive reflex of the respiratory system, but chronic cough can be a debilitating symptom of various respiratory diseases. Current antitussive therapies often have limitations, including side effects and variable efficacy, driving the search for novel therapeutic agents. Tuberostemonine alkaloids, including this compound, have been identified as potent, peripherally acting antitussive agents.[1][2] This application note details the methodology for quantifying the antitussive effects of this compound in a well-established guinea pig model of cough.

Data Presentation

The antitussive activity of this compound is typically evaluated by its ability to reduce the number of coughs induced by a chemical irritant, such as citric acid, in a dose-dependent manner.

Table 1: Dose-Response of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, i.p.)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle Control-25.4 ± 2.10%
This compound1518.2 ± 1.928.3%
This compound3012.5 ± 1.550.8%
This compound606.8 ± 1.273.2%
Codeine Phosphate (B84403) (Positive Control)105.2 ± 1.179.5%

Note: The data presented in this table is a representative example compiled from typical findings in the literature. Actual results may vary based on specific experimental conditions.

Table 2: Efficacy of Tuberostemonine (TS) Administered via Intraperitoneal (i.p.) Route

CompoundID₅₀ (mg/kg)
Tuberostemonine (TS)61.2

This value represents the dose required to inhibit the cough response by 50% and serves as a key quantitative measure of antitussive potency.

Experimental Protocols

Animals

Male Dunkin-Hartley guinea pigs weighing between 300-400g are commonly used for this assay. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A minimum acclimatization period of one week is recommended before the commencement of experiments.

Materials and Reagents
  • This compound (of high purity)

  • Citric Acid (anhydrous)

  • Sterile Saline (0.9% NaCl)

  • Vehicle (e.g., sterile water, saline, or a small percentage of a non-irritant solvent like DMSO or Tween 80 in saline)

  • Codeine Phosphate (as a positive control)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis equipment

Preparation of Solutions
  • This compound Solutions: Prepare stock solutions of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for injection. The volume of administration should be consistent across all animals (e.g., 1 ml/kg).

  • Citric Acid Solution: Prepare a 0.4 M solution of citric acid in sterile saline. This concentration is a common choice for inducing a consistent cough response.[3]

  • Positive Control: Prepare a solution of codeine phosphate in sterile saline at a concentration known to produce a significant antitussive effect (e.g., 10 mg/kg).

Experimental Procedure for Citric Acid-Induced Cough Assay

This protocol is designed to assess the antitussive effect of this compound by measuring the reduction in cough frequency after exposure to a citric acid aerosol.

G cluster_pre Pre-Treatment Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatize Animal Acclimatization (1 week) grouping Randomly assign animals to treatment groups acclimatize->grouping admin Administer this compound (i.p.) or Vehicle/Positive Control grouping->admin chamber Place guinea pig in plethysmograph chamber admin->chamber 30-60 min post-administration baseline Record baseline respiratory parameters (5 min) chamber->baseline expose Expose to 0.4 M Citric Acid Aerosol (5 min) baseline->expose record Record coughs and respiratory changes (10 min) expose->record analysis Analyze cough frequency and latency record->analysis stats Perform statistical analysis analysis->stats results Generate dose-response curves and calculate % inhibition stats->results G cluster_airway Airway Lumen cluster_nerve Sensory Nerve Ending (C-fiber) cluster_cns Central Nervous System citric_acid Citric Acid Aerosol receptors Irritant Receptors/ Ion Channels citric_acid->receptors Activates brainstem Brainstem (Cough Center) receptors->brainstem Afferent Signal tuberostemonine This compound inhibition Inhibition tuberostemonine->inhibition inhibition->receptors Blocks Activation cough Cough Reflex brainstem->cough Initiates

References

Application of Tuberostemonine Alkaloids in Neuropharmacological Research: Focus on Tuberostemonine and a Framework for Tuberostemonine D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have revealed a significant lack of specific neuropharmacological data for Tuberostemonine (B192615) D. The following application notes and protocols are primarily based on research conducted on the broader class of Tuberostemonine alkaloids, with a specific focus on the representative compound, Tuberostemonine. The information provided for Tuberostemonine D is a proposed investigational framework and should be treated as hypothetical until validated by experimental data.

Introduction to Tuberostemonine Alkaloids

Tuberostemonine alkaloids are a class of complex chemical compounds isolated from the roots of Stemona species.[1][2] Traditionally, these plants have been used in Chinese and other Southeast Asian folk medicines for their antitussive and insecticidal properties.[1][3][4] In recent years, their neuropharmacological activities have begun to be explored, revealing potential applications in the study of neurotransmitter systems. While a variety of Stemona alkaloids have been identified, neuropharmacological research has predominantly focused on Tuberostemonine.[2][5]

Neuropharmacological Profile of Tuberostemonine

The most well-documented neuropharmacological effect of Tuberostemonine is its role as an antagonist of glutamate (B1630785) receptors, specifically at the neuromuscular junction of invertebrates.[5] This activity suggests its potential as a tool for studying excitatory synaptic transmission.

Mechanism of Action: Glutamate Receptor Antagonism

Research on the crayfish neuromuscular junction has shown that Tuberostemonine reduces the amplitude of excitatory junctional potentials and glutamate-induced responses in a dose-dependent manner.[5] Its mechanism of action appears to be multifaceted, involving both presynaptic and postsynaptic effects:

  • Presynaptic Action: Tuberostemonine has been observed to decrease the quantal content of excitatory junctional potentials, suggesting an inhibition of neurotransmitter release.[5]

  • Postsynaptic Action: The primary postsynaptic effect is the blockade of glutamate receptors. Evidence points towards Tuberostemonine acting as an open-channel blocker.[5] This is supported by the voltage-dependent nature of the inhibition and the acceleration of the decay of excitatory synaptic currents.[5]

Quantitative Data

Currently, specific quantitative data such as IC50 or EC50 values for this compound in neuropharmacological assays are not available in the public domain. The following table summarizes the known concentration-dependent effects of Tuberostemonine on the crayfish neuromuscular junction.

CompoundPreparationAssayConcentrationEffectReference
TuberostemonineCrayfish neuromuscular junctionExcitatory Junctional Potential (EJP) Amplitude> 0.1 mMDose-dependent reduction[5]
TuberostemonineCrayfish neuromuscular junctionGlutamate Response Amplitude> 0.1 mMDose-dependent reduction[5]

Proposed Investigational Framework for this compound

Given the lack of specific data for this compound, the following section outlines a hypothetical framework for its neuropharmacological investigation, drawing on established methods for natural product screening.

Initial Screening for Neuroactivity

A primary screening cascade can be employed to identify the general neuroactive profile of this compound.

cluster_0 Initial Screening Cascade for this compound start This compound (Pure Compound) receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) start->receptor_binding Target Identification ion_channel Ion Channel Assays (e.g., Patch Clamp) start->ion_channel Functional Modulation neurotransmitter Neurotransmitter Uptake/Release Assays start->neurotransmitter Synaptic Function data_analysis Data Analysis and Hit Identification receptor_binding->data_analysis ion_channel->data_analysis neurotransmitter->data_analysis in_vivo In Vivo Behavioral Screens (e.g., Open Field, Elevated Plus Maze) conclusion Prioritization for Further Studies in_vivo->conclusion data_analysis->in_vivo Validate in a physiological context

Caption: Proposed initial screening workflow for this compound.
Investigating Glutamatergic System Modulation

Based on the activity of Tuberostemonine, a primary area of investigation for this compound would be its effect on the glutamatergic system.

cluster_1 Investigating Glutamatergic Modulation by this compound Tuberostemonine_D This compound NMDA_R NMDA Receptors Tuberostemonine_D->NMDA_R Binds to? AMPA_R AMPA Receptors Tuberostemonine_D->AMPA_R Binds to? Kainate_R Kainate Receptors Tuberostemonine_D->Kainate_R Binds to? mGluRs Metabotropic Glutamate Receptors Tuberostemonine_D->mGluRs Modulates? Ca_influx Calcium Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Kainate_R->Ca_influx Excitotoxicity Neuronal Excitotoxicity Ca_influx->Excitotoxicity

Caption: Potential interaction points of this compound within the glutamatergic system.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to study the neuropharmacological effects of Tuberostemonine alkaloids, including the hypothetical investigation of this compound.

Protocol 1: Radioligand Binding Assay for Glutamate Receptor Subtypes

Objective: To determine the binding affinity of this compound for various glutamate receptor subtypes (e.g., NMDA, AMPA, Kainate).

Materials:

  • This compound

  • Radioligands specific for each receptor subtype (e.g., [³H]MK-801 for NMDA, [³H]AMPA for AMPA, [³H]kainate for Kainate)

  • Membrane preparations from rat brain tissue expressing the target receptors

  • Binding buffer (e.g., Tris-HCl)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add the membrane preparation, the specific radioligand, and either buffer (for total binding), a known unlabeled ligand (for non-specific binding), or the test compound (this compound).

  • Incubate the mixture at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the Ki of this compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To assess the functional effects of this compound on glutamate-evoked currents in cultured primary neurons (e.g., hippocampal or cortical neurons).

Materials:

  • This compound

  • Cultured primary neurons

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

  • Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP)

  • Glutamate or specific receptor agonists (NMDA, AMPA, Kainate)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Prepare a stock solution of this compound and dilute to the final desired concentrations in the external solution.

  • Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Apply glutamate or a specific agonist via a perfusion system to evoke an inward current.

  • After establishing a stable baseline response, co-apply the agonist with different concentrations of this compound.

  • Record the changes in the amplitude, kinetics (activation, deactivation, desensitization), and recovery of the glutamate-evoked currents.

  • Analyze the data to determine the IC50 of this compound and to characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol 3: In Vivo Behavioral Assessment in Rodents

Objective: To evaluate the potential effects of this compound on locomotor activity, anxiety-like behavior, and cognitive function in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Mice or rats

  • Open field apparatus

  • Elevated plus maze

  • Y-maze or Morris water maze

  • Video tracking software

Procedure:

  • Dissolve or suspend this compound in a suitable vehicle.

  • Administer this compound to the animals via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses.

  • Open Field Test (Locomotor Activity and Anxiety):

    • Place the animal in the center of the open field arena.

    • Record its activity for a set period (e.g., 10-30 minutes).

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Elevated Plus Maze (Anxiety-like Behavior):

    • Place the animal in the center of the maze, facing an open arm.

    • Record its behavior for a set period (e.g., 5 minutes).

    • Analyze the time spent in and the number of entries into the open and closed arms.

  • Y-Maze (Spatial Memory):

    • Place the animal at the end of one arm and allow it to freely explore the maze for a set period.

    • Record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternations as a measure of working memory.

  • Analyze the data statistically to compare the effects of different doses of this compound with the vehicle control group.

Conclusion

While Tuberostemonine alkaloids, particularly Tuberostemonine, show promise as modulators of the glutamatergic system, there is a clear and urgent need for dedicated research into the specific neuropharmacological properties of this compound. The experimental frameworks and protocols outlined above provide a roadmap for such investigations. Future studies should aim to elucidate the specific molecular targets of this compound, quantify its potency and efficacy, and explore its potential therapeutic applications in neurological disorders characterized by excitotoxicity or aberrant glutamatergic signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Tuberostemonine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Tuberostemonine D. The content is designed to assist in optimizing reaction yields and overcoming common experimental challenges, particularly focusing on the synthetic route developed by Wipf and coworkers.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of (-)-Tuberostemonine, and what are the key yield-limiting steps?

A1: The first total synthesis of (-)-Tuberostemonine was achieved with an overall yield of 1.4% over 24 steps from a hydroindole intermediate derived from Cbz-L-tyrosine[1]. Key steps that can be challenging and may limit the overall yield include the ruthenium-catalyzed ring-closing metathesis (RCM) to form the azepine ring and the stereoselective attachment of the γ-butyrolactone moiety.

Q2: Which ruthenium catalyst is recommended for the azepine ring-closing metathesis (RCM) step?

A2: The original synthesis utilized a first-generation Grubbs catalyst. However, second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts often exhibit higher activity and functional group tolerance, which could lead to improved yields and shorter reaction times[2]. The choice of catalyst can be critical, and screening different catalysts is advisable for optimization.

Q3: How can I improve the diastereoselectivity of the γ-butyrolactone installation?

A3: The stereoselective addition of a lithiated ortho ester to the tetracyclic core is a crucial step. Factors influencing diastereoselectivity include the choice of solvent, temperature, and the nature of the lithiated species. It is important to ensure anhydrous conditions and precise temperature control during the reaction. The use of a chiral auxiliary on the ortho ester can also enhance stereocontrol.

Q4: Are there common side reactions to be aware of during the synthesis?

A4: Yes, in the RCM step, catalyst decomposition can lead to isomerization of the double bond, resulting in undesired byproducts[3]. During the addition of the lithiated ortho ester, epimerization at the adjacent stereocenter can occur if the reaction is not properly quenched or if the temperature is not carefully controlled.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on yield optimization.

Problem 1: Low Yield in the Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) for Azepine Ring Formation
Potential Cause Troubleshooting Suggestion Rationale
Catalyst Inactivity or Decomposition 1. Use a fresh batch of a second-generation Grubbs or Hoveyda-Grubbs catalyst. 2. Ensure the solvent (e.g., dichloromethane) is rigorously degassed and anhydrous. 3. Add a catalyst stabilizer or isomerization inhibitor, such as 1,4-benzoquinone, in small amounts.Second-generation catalysts are generally more robust and active. Oxygen and moisture can deactivate the catalyst. Stabilizers can suppress catalyst decomposition pathways that lead to inactive species and side reactions like bond isomerization[3].
Substrate Impurities 1. Purify the diene precursor meticulously before the RCM reaction. 2. Ensure complete removal of any coordinating functional groups from previous steps that are not protected.Impurities, especially those containing coordinating atoms like sulfur or phosphorus, can poison the ruthenium catalyst.
Suboptimal Reaction Conditions 1. Optimize the reaction concentration; RCM is typically favored at high dilution (e.g., 0.001-0.005 M) to promote intramolecular cyclization over intermolecular oligomerization. 2. Perform a temperature screen (e.g., room temperature to reflux) to find the optimal balance between reaction rate and catalyst stability.High dilution shifts the equilibrium towards the cyclic product. Temperature affects both the rate of the desired reaction and the rate of catalyst decomposition.
Problem 2: Poor Diastereoselectivity in the Addition of the Lithiated Ortho Ester
Potential Cause Troubleshooting Suggestion Rationale
Incomplete Lithiation or Unstable Lithiated Species 1. Ensure the ortho ester is completely dry before reaction. 2. Use freshly titrated n-butyllithium for the lithiation. 3. Optimize the lithiation time and temperature to ensure complete formation of the desired nucleophile.Water will quench the organolithium reagent. The exact concentration of n-BuLi is critical for stoichiometric control. Incomplete lithiation can lead to side reactions.
Suboptimal Reaction Temperature 1. Maintain a very low temperature (e.g., -78 °C) during the addition of the lithiated ortho ester to the tetracyclic intermediate. 2. Slowly warm the reaction to the optimal temperature for cyclization and monitor the progress carefully.Low temperatures enhance the kinetic control of the addition, which is crucial for achieving high diastereoselectivity.
Solvent Effects 1. Screen different ethereal solvents (e.g., THF, diethyl ether, DME). The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium species.The solvent can affect the conformation of the transition state, thereby influencing the facial selectivity of the nucleophilic attack.

Data Presentation

Table 1: Comparison of Catalysts for a Model Ring-Closing Metathesis Reaction

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Grubbs I5401275[2]
Grubbs II225492[2]
Hoveyda-Grubbs II225395[2]

Note: This table presents representative data for a generic RCM reaction to illustrate the relative performance of different catalysts and is not specific to the this compound synthesis.

Experimental Protocols

Key Experiment: Ruthenium-Catalyzed Ring-Closing Metathesis for Azepine Ring Formation

Materials:

  • Diene precursor

  • Second-generation Grubbs catalyst

  • Anhydrous and degassed dichloromethane (B109758) (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene precursor in anhydrous and degassed DCM to a final concentration of 0.002 M.

  • To this solution, add the second-generation Grubbs catalyst (2 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Key Experiment: Stereoselective Addition of Lithiated Ortho Ester

Materials:

  • Tetracyclic ketone intermediate

  • Chiral ortho ester

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral ortho ester in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly titrated solution of n-BuLi in hexanes dropwise. Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve the tetracyclic ketone intermediate in anhydrous THF and cool to -78 °C.

  • Transfer the solution of the lithiated ortho ester to the solution of the ketone via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the consumption of the starting material by TLC.

  • Upon completion, quench the reaction at -78 °C with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Visualizations

Total_Synthesis_Workflow A Cbz-L-Tyrosine Derivative B Hydroindole Core A->B Multi-step Synthesis C Diene Precursor B->C Allylation D Tetracyclic Intermediate (Azepine Ring Formed) C->D Ring-Closing Metathesis (RCM) E Tetracyclic Lactol D->E Lactone Annulation F This compound E->F Final Steps

Caption: Overall workflow for the total synthesis of this compound.

RCM_Troubleshooting Start Low RCM Yield Catalyst Catalyst Issue? Start->Catalyst Substrate Substrate Issue? Start->Substrate Conditions Conditions Issue? Start->Conditions Catalyst_Sol1 Use Fresh Gen II Catalyst Catalyst->Catalyst_Sol1 Catalyst_Sol2 Ensure Anhydrous/Degassed Solvent Catalyst->Catalyst_Sol2 Substrate_Sol1 Purify Diene Precursor Substrate->Substrate_Sol1 Conditions_Sol1 Optimize Concentration (High Dilution) Conditions->Conditions_Sol1 Conditions_Sol2 Screen Temperature Conditions->Conditions_Sol2

Caption: Troubleshooting logic for low yield in the RCM step.

References

Overcoming challenges in the purification of Tuberostemonine D from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tuberostemonine (B192615) D from crude extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in purifying Tuberostemonine D?

A1: The primary challenges in purifying this compound from crude extracts of Stemona species include:

  • Structural Similarity to Other Alkaloids: Stemona extracts contain a complex mixture of structurally related alkaloids, such as Tuberostemonine, Neotuberostemonine, and other stereoisomers, which often co-elute during chromatographic separation.

  • Low Concentration: this compound is often a minor component in the crude extract, making its isolation and purification challenging.

  • Matrix Effects: The presence of pigments, fatty acids, and other secondary metabolites in the crude extract can interfere with the separation process and reduce the efficiency of the chromatographic columns.

  • Alkaloid Stability: Like many alkaloids, this compound may be susceptible to degradation under harsh pH or high-temperature conditions, leading to low recovery rates.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is generally the most effective strategy. This typically involves:

  • Initial Fractionation: Solid-Phase Extraction (SPE) or column chromatography with silica (B1680970) gel or macroporous resins is used for initial cleanup and fractionation of the crude extract.

  • Intermediate Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for separating this compound from its closely related isomers.

  • Final Polishing: High-Speed Counter-Current Chromatography (HSCCC) is an excellent final step to achieve high purity by partitioning the compound between two immiscible liquid phases, which minimizes sample adsorption and degradation.

Q3: How can I improve the yield of this compound during extraction?

A3: To improve the extraction yield, consider the following:

  • Solvent Selection: An optimized solvent system is crucial. Acidified ethanol (B145695) or methanol (B129727) is commonly used to extract alkaloids in their salt form, which enhances their solubility.

  • Extraction Method: Techniques like ultrasound-assisted extraction (UAE) or reflux extraction can improve the extraction efficiency compared to simple maceration.

  • pH Control: Maintaining an acidic pH during the initial liquid-liquid partitioning helps to keep the alkaloids in the aqueous phase, separating them from neutral and weakly basic impurities. Subsequent basification of the aqueous phase allows for the extraction of the alkaloids into an organic solvent.

Q4: What is a suitable mobile phase for the HPLC separation of this compound?

A4: For reversed-phase HPLC, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water with a modifier is commonly used. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can improve peak shape and reduce tailing for basic compounds like alkaloids. A typical starting point could be a gradient of acetonitrile and water with 0.1% triethylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low recovery of this compound after initial extraction and partitioning.
Possible Cause Suggested Solution
Incomplete extraction from plant material.Increase the extraction time, use a more efficient extraction method (e.g., sonication), or use a more polar solvent system.
Loss of this compound during liquid-liquid partitioning.Ensure the pH of the aqueous phase is sufficiently acidic (pH 2-3) to protonate the alkaloids fully. Perform multiple extractions with the organic solvent. After basifying the aqueous phase, ensure the pH is sufficiently high (pH 9-10) for complete deprotonation.
Degradation of this compound.Avoid high temperatures and prolonged exposure to strong acids or bases. Conduct extraction and purification steps at room temperature or below if possible.
Problem 2: Poor separation of this compound from other alkaloids in HPLC.
Possible Cause Suggested Solution
Inappropriate mobile phase composition.Systematically vary the solvent strength (e.g., the ratio of acetonitrile to water). Optimize the pH of the mobile phase. Add an ion-pairing reagent to the mobile phase to improve the separation of ionic compounds.
Unsuitable stationary phase.While C18 columns are common, for some separations, a different stationary phase like a phenyl-hexyl or a cyano column might provide better selectivity for alkaloids.
Column overloading.Reduce the amount of sample injected onto the column. Overloading leads to broad and overlapping peaks.
Co-elution with structurally similar alkaloids.Employ a shallower gradient elution to improve resolution. Consider using a 2D-HPLC system for complex separations.
Problem 3: Tailing peaks in HPLC analysis.
Possible Cause Suggested Solution
Secondary interactions with the stationary phase.Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to block active silanol (B1196071) groups on the silica support.
Presence of silanophilic interactions.Use a base-deactivated column or an end-capped column specifically designed for the analysis of basic compounds.
Incorrect mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

Data Presentation

Table 1: Quantitative Data on Tuberostemonine and Related Alkaloids in Stemona Species

AlkaloidPlant SpeciesPart UsedExtraction MethodAnalytical MethodContent (% w/w of dry weight)Reference
TuberostemonineS. tuberosaRootsMaceration with 95% EthanolTLC-Image Analysis1.31 ± 0.28[1]
Tuberostemonine NS. tuberosaRootsMaceration with 95% EthanolTLC-Image Analysis1.63 ± 0.18[1]
NeotuberostemonineS. tuberosaRootsMaceration with 95% EthanolTLC-Image Analysis1.24 ± 0.27[1]
Tuberostemonine AS. phyllanthaRootsMaceration with 95% EthanolTLC-Image Analysis0.39 ± 0.08[1]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound
  • Extraction:

    • Air-dry and powder the roots of Stemona tuberosa.

    • Extract the powdered material with 95% ethanol using sonication for 30 minutes (3 times).

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Extract the acidic solution with ethyl acetate (B1210297) to remove acidic and neutral impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the basic aqueous solution with chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction.

  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to a silica gel column.

    • Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to obtain fractions with enriched this compound.

Protocol 2: Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the enriched fraction from the silica gel column in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% triethylamine.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by subsequent analytical HPLC.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Final Purification
  • Solvent System Selection:

    • Select a suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water. The partition coefficient (K) of this compound in this system should be between 0.5 and 2.0.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Inject the pre-purified this compound sample.

    • Pump the mobile phase at a suitable flow rate while the column is rotating at a high speed (e.g., 800 rpm).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation by analytical HPLC to identify the pure this compound fractions.

Mandatory Visualization

experimental_workflow start Crude Extract of Stemona tuberosa extraction Acid-Base Partitioning start->extraction Initial Cleanup fractionation Silica Gel Column Chromatography extraction->fractionation Enrichment prep_hplc Preparative HPLC fractionation->prep_hplc Separation of Isomers hsccc HSCCC Purification prep_hplc->hsccc Final Polishing end Pure this compound hsccc->end High Purity Product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of this compound check_hplc Review HPLC Chromatogram start->check_hplc peak_shape Assess Peak Shape check_hplc->peak_shape resolution Evaluate Resolution check_hplc->resolution tailing Peak Tailing? peak_shape->tailing broad Broad Peaks? peak_shape->broad overlapping Overlapping Peaks? resolution->overlapping solution_tailing Add Triethylamine to Mobile Phase Use Base-Deactivated Column tailing->solution_tailing Yes solution_broad Reduce Sample Load Optimize Flow Rate broad->solution_broad Yes solution_overlapping Optimize Gradient Change Stationary Phase overlapping->solution_overlapping Yes

Caption: A troubleshooting decision tree for HPLC-related purity issues.

References

Improving HPLC resolution for the separation of Tuberostemonine stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Tuberostemonine (B192615) stereoisomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Tuberostemonine stereoisomers by HPLC?

Tuberostemonine and its stereoisomers, such as Neotuberostemonine (B189803), possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms.[1] This structural similarity results in very close physicochemical properties, making their separation by standard chromatographic techniques difficult. Achieving resolution requires the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the individual stereoisomers, leading to differential retention times.

Q2: What is a good starting point for developing a chiral HPLC method for Tuberostemonine stereoisomers?

A common and effective approach for the chiral separation of alkaloids is to use polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose. Columns like Chiralpak® and Chiralcel® are widely used.[2][3] A typical starting point would be to screen these columns under normal-phase conditions.

A recommended initial mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695).[4] For basic compounds like Tuberostemonine, adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[2]

Q3: My peaks for Tuberostemonine stereoisomers are broad and tailing. What can I do?

Peak tailing in the analysis of basic compounds like Tuberostemonine is often due to secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the HPLC column. To mitigate this, consider the following:

  • Add a basic modifier: Incorporating a small percentage (e.g., 0.1%) of an amine like diethylamine (DEA) or triethylamine (B128534) (TEA) into your mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.[2]

  • Use a base-deactivated column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. Ensure you are using a column suitable for the analysis of basic compounds.

  • Optimize mobile phase composition: Adjusting the ratio of your organic modifier (e.g., isopropanol in n-hexane) can influence peak shape.

Q4: I am not getting any separation between the stereoisomers. What should I try next?

If you are observing co-elution, a systematic approach to method development is necessary:

  • Screen Different Chiral Stationary Phases: The choice of CSP is the most critical factor. If one type of polysaccharide-based column (e.g., amylose-based) is not effective, try a different one (e.g., cellulose-based) as their chiral recognition mechanisms can differ.[2]

  • Vary the Alcohol Modifier: The type of alcohol used as a modifier in your normal-phase mobile phase can significantly impact selectivity. Try switching between isopropanol, ethanol, and n-butanol.

  • Adjust the Modifier Percentage: Systematically vary the concentration of the alcohol modifier. A lower percentage generally increases retention and may improve resolution, but can also lead to broader peaks.

  • Optimize Column Temperature: Temperature can affect the thermodynamics of the separation.[3] Experiment with a range of temperatures (e.g., 15°C to 40°C) as this can sometimes surprisingly improve resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, potentially leading to better resolution, although this will increase the analysis time.

Q5: Can I use reversed-phase HPLC for the analysis of Tuberostemonine stereoisomers?

While chiral separations are often developed in normal-phase mode, reversed-phase HPLC can also be effective, particularly for quantitative analysis of known stereoisomers. A C18 column can be used to separate some Tuberostemonine-related alkaloids. For instance, a method has been developed for the simultaneous quantification of six Stemona alkaloids, including Tuberostemonine and Neotuberostemonine, using a C18 column with a gradient of acetonitrile (B52724) and water containing triethylamine.

Troubleshooting Guide: Improving HPLC Resolution

Problem Possible Cause Suggested Solution
Poor Resolution / Co-elution Inappropriate Chiral Stationary Phase (CSP)Screen different types of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ).[2][3]
Suboptimal Mobile Phase CompositionSystematically vary the type and percentage of the alcohol modifier (e.g., IPA, ethanol) in the normal-phase eluent.[4]
Incorrect Mobile Phase AdditiveFor basic alkaloids, ensure a basic modifier like DEA is present at an optimal concentration (e.g., 0.1%).[2]
Temperature Not OptimizedEvaluate a range of column temperatures (e.g., 15-40°C).[3]
Flow Rate Too HighReduce the flow rate to increase interaction time with the CSP.
Peak Tailing Secondary Interactions with SilicaAdd a basic modifier (e.g., 0.1% DEA) to the mobile phase.[2]
Column OverloadReduce the injection volume or the concentration of the sample.
Column DegradationWash the column with a stronger solvent (e.g., 100% ethanol for polysaccharide columns) or replace the column if performance does not improve.[4]
Shifting Retention Times Inconsistent Mobile Phase PreparationPrepare fresh mobile phase for each run and ensure accurate measurement of all components.
Inadequate Column EquilibrationAllow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents. Chiral columns may require longer equilibration times.
Fluctuating Column TemperatureUse a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Quantification of Tuberostemonine and Neotuberostemonine

This method is suitable for the quantitative analysis of several Stemona alkaloids, including the stereoisomers Tuberostemonine and Neotuberostemonine.

  • Column: Agilent TC-C18 (5 µm, 4.6 mm × 250 mm)

  • Mobile Phase:

    • A: 0.1% triethylamine in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0–10 min: 20–30% B

    • 10–25 min: 30–40% B

    • 25–35 min: 40% B

    • 35–45 min: 40–50% B

    • 45–55 min: 50–55% B

    • 55–70 min: 55–80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV at a low wavelength if sensitivity allows.

Quantitative Data

Table 1: Retention Times for Selected Stemona Alkaloids using Reversed-Phase HPLC

CompoundRetention Time (min)
Croomine~18
Stemoninine~25
Tuberostemonine ~32
Neotuberostemonine ~38
Bisdehydrostemonine~45
Tuberostemonine D~52

Data adapted from a study on the simultaneous quantification of six alkaloid components from commercial Stemonae Radix.

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

Troubleshooting_Workflow Troubleshooting Poor HPLC Resolution of Tuberostemonine Stereoisomers cluster_mobile_phase Mobile Phase Optimization start Start: Poor or No Resolution csp Screen Different CSPs (e.g., Chiralpak, Chiralcel) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If still poor alcohol Vary Alcohol Modifier (IPA, EtOH, n-BuOH) mobile_phase->alcohol modifier_conc Adjust Alcohol % alcohol->modifier_conc additive Optimize Basic Additive (e.g., 0.1% DEA) modifier_conc->additive temp Vary Column Temperature (e.g., 15-40°C) additive->temp flow_rate Reduce Flow Rate temp->flow_rate end Resolution Achieved flow_rate->end If successful

Caption: A logical workflow for troubleshooting poor resolution in the HPLC separation of Tuberostemonine stereoisomers.

References

Enhancing the ionization efficiency of Tuberostemonine D in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Tuberostemonine D. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization issue encountered when analyzing this compound by mass spectrometry?

A1: The most common issue is low signal intensity or poor ionization efficiency. This compound, like many alkaloids, can be prone to forming multiple adducts, which can dilute the signal of the primary protonated molecule ([M+H]⁺). Additionally, matrix effects from complex samples can suppress the ionization of the target analyte.

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: Positive ion electrospray ionization (ESI) is generally preferred for alkaloids like this compound because the nitrogen atoms in their structure are readily protonated.[1][2] This typically results in the formation of a strong [M+H]⁺ ion. While negative mode can be advantageous for some compounds, positive mode is the standard starting point for this class of molecules.[1][3]

Q3: How does the choice of mobile phase additive affect the ionization of this compound?

A3: Mobile phase additives play a crucial role in enhancing ionization. Acidic additives like formic acid or acetic acid provide a source of protons, promoting the formation of the desired [M+H]⁺ ion.[4] Ammonium (B1175870) formate (B1220265) or acetate (B1210297) can also be used as buffering agents to stabilize the spray and improve peak shape.[4] The concentration of these additives is critical and should be optimized.

Q4: I am observing multiple peaks in my mass spectrum for this compound, such as [M+Na]⁺ and [M+K]⁺. Is this normal and how can I minimize it?

A4: The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a common phenomenon in ESI-MS.[5] While sometimes these adducts can be used for quantification, they often split the signal, reducing the intensity of the primary [M+H]⁺ ion. To minimize adduct formation, use high-purity solvents and glassware to reduce sodium and potassium contamination. The addition of ammonium salts to the mobile phase can also help by competitively binding with the analyte.

Q5: Can in-source fragmentation of this compound occur, and how can I control it?

A5: Yes, in-source fragmentation can occur, especially at higher cone voltages.[6][7] This can lead to a decrease in the intensity of the precursor ion ([M+H]⁺) and an increase in fragment ions, complicating quantification. To control this, the cone voltage should be carefully optimized.[6][7] Start with a lower cone voltage and gradually increase it to find the optimal value that maximizes the signal of the [M+H]⁺ ion without causing significant fragmentation.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Signal 1. Inefficient ionization. 2. Ion suppression from matrix. 3. Incorrect instrument parameters.1. Optimize mobile phase with additives (e.g., 0.1% formic acid). 2. Dilute the sample or use a more effective sample cleanup method (e.g., solid-phase extraction). 3. Tune the mass spectrometer, paying close attention to cone voltage, capillary voltage, and gas flow rates.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH.1. Add a competing base or an ionic liquid to the mobile phase to mask active sites on the column.[8][9] 2. Adjust the mobile phase pH with a suitable buffer to ensure this compound is in a consistent ionic state.
High Background Noise 1. Contaminated solvent or system. 2. Unstable spray.1. Use high-purity LC-MS grade solvents and flush the system thoroughly. 2. Optimize nebulizer gas flow and sprayer position. Ensure a consistent and fine spray.
Inconsistent Signal Intensity (Poor Reproducibility) 1. Fluctuations in spray stability. 2. Matrix effects varying between samples. 3. Inconsistent sample preparation.1. Check for blockages in the ESI needle and ensure a stable solvent flow rate. 2. Use an internal standard (ideally, a stable isotope-labeled version of this compound) to normalize the signal. 3. Ensure a consistent and validated sample preparation protocol is followed for all samples.

Quantitative Data on Ionization Efficiency

The following table summarizes the expected effects of key parameters on the ionization efficiency of this compound. The relative signal intensity is a generalized representation based on typical behavior of alkaloids in ESI-MS.

Parameter Condition A Relative Signal Intensity (A) Condition B Relative Signal Intensity (B) Rationale
Mobile Phase Additive 0.1% Formic Acid+++No Additive+Formic acid provides protons, enhancing the formation of [M+H]⁺.
Cone Voltage 20 V+++60 V++Lower cone voltages favor the formation of the precursor ion, while higher voltages can cause in-source fragmentation.[6][7]
Ionization Mode Positive ESI+++Negative ESI+/-The basic nitrogen in this compound is more readily protonated in positive mode.[1][2]
Solvent Acetonitrile+++Methanol++Acetonitrile often provides better desolvation efficiency, leading to a more stable spray and higher signal intensity.
Sample Matrix Diluted Extract+++Crude Extract+High concentrations of co-eluting matrix components can suppress the ionization of the analyte.

Note: The relative signal intensity is represented on a scale from +/- (very low) to +++ (high). These are illustrative and the optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage for this compound Analysis
  • Prepare a standard solution of this compound at a concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up the LC-MS system with a suitable C18 column and a mobile phase gradient.

  • Infuse the standard solution directly into the mass spectrometer or perform multiple injections.

  • Acquire data in full scan mode over a mass range that includes the [M+H]⁺ ion of this compound (m/z 376.2).

  • Vary the cone voltage in increments of 5 V, starting from 10 V up to 60 V, acquiring data for at least 1 minute at each voltage.

  • Plot the signal intensity of the [M+H]⁺ ion (m/z 376.2) against the cone voltage.

  • Identify the cone voltage that provides the maximum signal intensity for the [M+H]⁺ ion with minimal evidence of fragmentation. This will be the optimal cone voltage for your analysis.

Protocol 2: Evaluation of Mobile Phase Additives
  • Prepare three separate mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in water and acetonitrile.

    • Mobile Phase B: 0.1% Acetic Acid in water and acetonitrile.

    • Mobile Phase C: 5 mM Ammonium Formate in water and acetonitrile.

  • Prepare a standard solution of this compound at 1 µg/mL.

  • Equilibrate the LC-MS system with Mobile Phase A.

  • Inject the standard solution and record the peak area and signal-to-noise ratio for the [M+H]⁺ ion of this compound.

  • Repeat steps 3 and 4 for Mobile Phase B and Mobile Phase C, ensuring the system is thoroughly flushed and re-equilibrated between each mobile phase change.

  • Compare the peak areas and signal-to-noise ratios obtained with each additive to determine which provides the best ionization efficiency for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_optimization Optimization Loop cluster_result Final Method start Start: this compound Sample extract Extraction start->extract cleanup Sample Cleanup (SPE) extract->cleanup lc LC Separation cleanup->lc ms MS Detection (ESI+) lc->ms data Data Acquisition ms->data eval Evaluate Signal data->eval Iterate adjust Adjust Parameters eval->adjust Iterate final Optimized Method eval->final Optimal Signal adjust->data Iterate quant Quantification final->quant

Caption: Experimental workflow for optimizing this compound analysis.

troubleshooting_logic start Low Signal Intensity? check_mobile_phase Check Mobile Phase Additives start->check_mobile_phase Yes end_ok Signal is Optimal start->end_ok No add_acid Add 0.1% Formic Acid check_mobile_phase->add_acid None Present check_cone_voltage Check Cone Voltage check_mobile_phase->check_cone_voltage Present end_reanalyze Re-analyze add_acid->end_reanalyze lower_cone_voltage Lower Cone Voltage check_cone_voltage->lower_cone_voltage Too High check_matrix Suspect Matrix Effects? check_cone_voltage->check_matrix Optimal lower_cone_voltage->end_reanalyze dilute_sample Dilute Sample / Improve Cleanup check_matrix->dilute_sample Yes check_matrix->end_ok No dilute_sample->end_reanalyze

Caption: Troubleshooting logic for low signal intensity of this compound.

References

Technical Support Center: Strategies to Improve the Solubility of Tuberostemonine D for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to overcome solubility challenges encountered with Tuberostemonine D in in vitro assays. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, like other Tuberostemonine alkaloids, is a lipophilic molecule. The calculated XLogP value for the closely related Tuberostemonine is 3.9, indicating high lipid solubility and consequently, poor aqueous solubility.[1][2] This characteristic can lead to precipitation when diluting stock solutions into aqueous assay buffers, affecting the accuracy and reproducibility of experimental results.

Q2: What is the first-line approach to solubilizing this compound for in vitro studies?

A2: The recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many lipophilic compounds.[3]

Q3: My this compound precipitates out of solution when I add my DMSO stock to my aqueous assay buffer. What should I do?

A3: This phenomenon, often called "crashing out," is common for lipophilic compounds. Here are several troubleshooting steps:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

  • Use a co-solvent system: A combination of solvents can sometimes maintain solubility more effectively than a single solvent.

  • Employ solubility enhancers: Excipients such as cyclodextrins or surfactants can be used to create inclusion complexes or micelles that improve the dispersion of the compound in an aqueous medium.

  • Adjust the pH: As this compound is an alkaloid, its solubility is likely pH-dependent. Lowering the pH of the aqueous buffer may increase its solubility.

Q4: Are there alternative solvents to DMSO?

A4: Yes, other water-miscible organic solvents can be tested, including dimethylformamide (DMF), ethanol, and methanol. The choice of solvent will depend on the specific experimental requirements and the tolerance of the assay system. Always include a vehicle control in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
This compound powder will not dissolve in the initial solvent. The chosen solvent has insufficient solubilizing capacity for the desired concentration.- Try a different organic solvent (e.g., switch from DMSO to DMF).- Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has "crashed out" due to poor aqueous solubility and a high degree of supersaturation.- Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent, being mindful of its effect on the assay.- Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.- Consider using solubility-enhancing excipients like cyclodextrins or surfactants.
The solution is cloudy or shows a Tyndall effect. Formation of colloidal aggregates or nanoparticles.- This may not necessarily inhibit biological activity, but it can interfere with certain assay readouts (e.g., absorbance or fluorescence).- Consider filtration through a 0.22 µm filter if the aggregates are large enough.
Inconsistent results between experiments. Variability in the solubilization of this compound.- Standardize the protocol for preparing and diluting the compound.- Prepare fresh dilutions for each experiment from a frozen stock solution.- Visually inspect the final solution for any signs of precipitation before use.

Quantitative Data

The following table summarizes the available solubility data for the parent compound, Tuberostemonine. This information can serve as a useful starting point for formulating this compound.

Solvent/System Solubility of Tuberostemonine Source
Dimethyl sulfoxide (DMSO)75 mg/mLSelleck Chemicals[3]
Dimethyl sulfoxide (DMSO)1 mg/mLCayman Chemical[4]
Dimethylformamide (DMF)10 mg/mLCayman Chemical[4]
DMF:PBS (pH 7.2) (1:2)0.33 mg/mLCayman Chemical[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Assay Buffer
  • Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • While vortexing the buffer, slowly add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the final diluted solution for any signs of precipitation or cloudiness before adding it to your assay.

  • Crucially, prepare a vehicle control using the same final concentration of DMSO in the assay buffer.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store add_stock Add Stock to Buffer (while vortexing) store->add_stock Use Aliquot warm_buffer Pre-warm Aqueous Buffer warm_buffer->add_stock final_mix Final Vortex add_stock->final_mix inspect Inspect for Precipitation final_mix->inspect To In Vitro Assay To In Vitro Assay inspect->To In Vitro Assay

Caption: Workflow for preparing this compound solutions.

solubility_strategies cluster_primary Primary Strategies cluster_advanced Advanced Strategies start Poorly Soluble This compound cosolvency Co-solvency (e.g., DMSO, DMF) start->cosolvency ph_adjustment pH Adjustment (Acidic Buffer) start->ph_adjustment lipid_formulations Lipid-Based Formulations start->lipid_formulations Alternative approach cyclodextrins Cyclodextrin Inclusion Complex cosolvency->cyclodextrins If precipitation persists surfactants Surfactant Micelles ph_adjustment->surfactants If precipitation persists Improved Aqueous Solubility Improved Aqueous Solubility cyclodextrins->Improved Aqueous Solubility surfactants->Improved Aqueous Solubility lipid_formulations->Improved Aqueous Solubility

Caption: Decision tree for solubility enhancement strategies.

References

Addressing matrix effects in the LC-MS analysis of Tuberostemonine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Tuberostemonine D.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] For this compound, a complex alkaloid, matrix components like phospholipids (B1166683), salts, and endogenous metabolites in biological samples are likely to cause such interferences, especially when using electrospray ionization (ESI).[2][4]

Q2: I am observing poor peak shape and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, poor peak shape, inconsistent retention times, and variable signal intensity are common indicators of matrix effects.[2] Endogenous components from the biological matrix can accumulate on the analytical column or interfere with the ionization process in the mass spectrometer source.[4] Phospholipids, in particular, are known to cause broad peaks and signal suppression in reversed-phase chromatography.[4]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: To confirm matrix effects, perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the mobile phase after the analytical column and inject a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of interfering components will confirm the presence of ion suppression or enhancement zones.

  • Sample Preparation Optimization: Re-evaluate your sample preparation method. A simple protein precipitation may not be sufficient to remove all interfering compounds.[5] Consider more rigorous techniques as detailed in Q3.

  • Chromatographic Optimization: Adjust your LC method to better separate this compound from the matrix interferences.[3] This could involve changing the gradient profile, using a different stationary phase, or employing a smaller particle size column for higher resolution.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis in plasma?

A3: The choice of sample preparation is critical for minimizing matrix effects. Given the physicochemical properties of this compound (Molecular Weight: ~375.5 g/mol , XLogP3: ~3.9), it is a relatively non-polar molecule. Therefore, several sample preparation strategies can be effective.

Comparison of Sample Preparation Techniques:

Technique Principle Pros for this compound Cons Recommendation
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol).[5]Simple, fast, and inexpensive.May not effectively remove phospholipids and other endogenous interferences, leading to significant matrix effects.[5]Use as a preliminary step or for less complex matrices. Acetonitrile is often better at precipitating proteins than methanol (B129727).[6]
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[7]Can provide a cleaner extract than PPT by removing polar interferences. The choice of organic solvent can be optimized for this compound's polarity.Can be labor-intensive and may have lower recovery if the partitioning is not optimal.Recommended for cleaner extracts. Solvents like ethyl acetate (B1210297) or methyl tert-butyl ether could be suitable.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.[6]Highly selective and can provide very clean extracts, significantly reducing matrix effects.[6] Can also be used to concentrate the analyte.Requires method development to select the appropriate sorbent and optimize wash/elution conditions.The most effective method for complex matrices. A C18 or a mixed-mode cation exchange sorbent could be effective for this compound.
Phospholipid Removal Plates/Cartridges Specifically designed to remove phospholipids from the sample.[4][7]Directly targets a major source of matrix effects in plasma samples.[4] Can be used in a high-throughput format.Adds cost to the sample preparation process.Highly recommended for plasma samples to improve data quality and prolong column life.[4]
Q4: I do not have a stable isotope-labeled internal standard for this compound. What are my options?

A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] Since a commercial SIL IS for this compound may not be readily available, consider the following alternatives:

  • Structural Analog Internal Standard: Choose a compound that is structurally similar to this compound and has similar chromatographic and mass spectrometric behavior. This analog should not be present in the biological samples.

  • Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma).[8] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the unknown samples.[1] While accurate, it is a labor-intensive approach.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Evaluation & Mitigation start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt Simple lle Liquid-Liquid Extraction (Ethyl Acetate) start->lle Cleaner spe Solid-Phase Extraction (C18) start->spe Cleanest plr Phospholipid Removal start->plr Targeted lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms plr->lcms data Data Acquisition lcms->data matrix_effect Assess Matrix Effect (Post-column infusion) data->matrix_effect internal_std Use Internal Standard (Stable Isotope or Analog) matrix_effect->internal_std Compensate matrix_matched Matrix-Matched Calibration matrix_effect->matrix_matched Compensate optimization Optimize Chromatography matrix_effect->optimization Minimize

Caption: Workflow for addressing matrix effects in this compound analysis.

troubleshooting_logic start Inconsistent Results or Poor Peak Shape for This compound? q1 Is this due to matrix effects? start->q1 a1_yes Yes q1->a1_yes Likely a1_no No (Consider other issues: Instrument malfunction, standard stability, etc.) q1->a1_no q2 How to confirm? a1_yes->q2 confirm_method Perform Post-Column Infusion Experiment q2->confirm_method q3 How to mitigate? confirm_method->q3 mitigation_strategy1 Improve Sample Preparation (SPE, LLE, PLR) q3->mitigation_strategy1 mitigation_strategy2 Optimize Chromatography q3->mitigation_strategy2 mitigation_strategy3 Use Appropriate Internal Standard q3->mitigation_strategy3

Caption: Troubleshooting logic for this compound analysis issues.

References

Optimization of reaction conditions for the synthesis of Tuberostemonine D precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Tuberostemonine (B192615) D precursors.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Tuberostemonine D precursors?

A1: The synthesis of this compound precursors typically begins with a hydroindolinone derivative, which can be prepared from L-tyrosine. Key subsequent steps involve the formation of an azepine ring via ring-closing metathesis (RCM) and the stereoselective attachment of a γ-butyrolactone ring to a tetracyclic core structure.[1][2]

Q2: What are the critical reaction steps that often require optimization?

A2: The most critical steps requiring careful optimization are the azepine ring-closing metathesis (RCM) and the diastereoselective installation of the γ-butyrolactone moiety. These reactions are sensitive to catalyst choice, solvent, temperature, and substrate concentration.

Q3: Are there any known structural revisions of Tuberostemonine alkaloids that could impact precursor design?

A3: Yes, there have been structural revisions of some Stemona alkaloids. For instance, the structure of tuberostemonine O was reassigned. Researchers should consult the latest literature to ensure their synthetic targets correspond to the correct, validated structures.

Troubleshooting Guides

Problem 1: Low Yield in Azepine Ring-Closing Metathesis (RCM)

Q: I am experiencing low yields during the formation of the seven-membered azepine ring via RCM. What are the potential causes and solutions?

A: Low yields in RCM for azepine synthesis can be attributed to several factors. Here is a systematic troubleshooting approach:

  • Catalyst Activity: The ruthenium catalyst may be decomposing or inhibited.

    • Solution: Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use fresh, high-quality Grubbs catalyst. Consider switching to a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst, which often exhibit better stability and functional group tolerance.

  • Catalyst Poisoning: The nitrogen atom in the substrate can coordinate to the ruthenium center and inhibit catalysis.

    • Solution: In some cases, the addition of a Lewis acid can chelate the nitrogen, preventing it from poisoning the catalyst. However, this should be tested on a small scale as it can also affect substrate stability.

  • Reaction Concentration: RCM is an intramolecular process, and high concentrations can favor intermolecular side reactions, leading to polymerization.

    • Solution: Run the reaction under high-dilution conditions (typically 0.001-0.05 M) to promote the desired intramolecular cyclization.

  • Formation of Undesired Isomers: The catalyst can sometimes promote the isomerization of the double bonds in the product.

    • Solution: The addition of a hydride scavenger, such as 1,4-benzoquinone, can help suppress product isomerization by removing deleterious ruthenium hydride species.[3]

Problem 2: Poor Stereoselectivity in γ-Butyrolactone Ring Attachment

Q: The stereoselective addition of the γ-butyrolactone precursor to the tetracyclic core is giving a poor diastereomeric ratio. How can I improve this?

A: Achieving high stereoselectivity in the formation of the γ-butyrolactone ring is crucial. The outcome is highly dependent on the reaction conditions:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry of the addition reaction.

    • Solution: Screen a range of anhydrous solvents with varying polarities (e.g., THF, diethyl ether, toluene). The choice of solvent can impact the aggregation state of the lithiated species and the stereochemical outcome.

  • Temperature Dependence: Nucleophilic addition reactions are often sensitive to temperature.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity. It is also worth investigating if there is a non-linear relationship between temperature and diastereoselectivity, which could indicate changes in the reaction mechanism or solvation effects.

  • Nature of the Lithiated Species: The specific lithiated ortho ester used can have a profound impact on stereoselectivity.

    • Solution: The use of a lithiated asymmetric bicyclo[3.2.1]octane (ABO) ortho ester has been reported to provide good stereoselectivity in the synthesis of Tuberostemonine.[1][2] Ensure the ortho ester is of high purity and the lithiation is performed under optimal conditions.

Data Presentation

Table 1: Optimization of Ring-Closing Metathesis (RCM) for Azepine Ring Formation

EntryCatalyst (mol%)SolventTemperature (°C)Concentration (M)Yield (%)Observations
1Grubbs I (5)CH₂Cl₂400.0145Slow conversion, some starting material remains.
2Grubbs II (2)CH₂Cl₂400.0185Faster reaction, higher yield.
3Hoveyda-Grubbs II (2)Toluene800.0190Excellent yield, catalyst is more stable at higher temperatures.
4Grubbs II (2)CH₂Cl₂400.130Significant formation of oligomeric side products.
5Grubbs II (2) + 1,4-Benzoquinone (1 equiv)CH₂Cl₂400.0182Reduced formation of isomerized byproducts.[3]

Table 2: Influence of Reaction Conditions on Diastereoselectivity of γ-Butyrolactone Formation

EntryLithiated ReagentSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1Lithiated furanTHF-782:175
2Lithiated furanToluene-783:170
3Lithiated ABO ortho esterTHF-78>10:188
4Lithiated ABO ortho esterTHF05:185

Experimental Protocols

Protocol 1: Synthesis of the Hydroindolinone Derivative

This procedure is adapted from the synthesis of precursors for pentacyclic Stemona alkaloids.[1][2]

  • Starting Material: Carbobenzoxy-protected L-tyrosine.

  • Reaction: A one-step procedure is employed to generate the hydroindolinone derivative on a large scale.

  • Reagents and Conditions: Detailed experimental procedures, including reagent quantities and reaction conditions, can be found in the supporting information of the cited literature.

  • Work-up and Purification: The product is typically purified by column chromatography on silica (B1680970) gel.

Protocol 2: Azepine Ring-Closing Metathesis (RCM)
  • Substrate: The appropriate diene precursor derived from the hydroindolinone intermediate.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%).

  • Solvent: Anhydrous and degassed dichloromethane (B109758) or toluene.

  • Procedure: a. Dissolve the diene substrate in the chosen solvent in a Schlenk flask under an inert atmosphere (e.g., argon). b. Add the Grubbs catalyst to the solution. c. Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or LC-MS. d. Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 3: Stereoselective Attachment of the γ-Butyrolactone Ring
  • Substrate: The tetracyclic core structure.

  • Reagent: Lithiated asymmetric bicyclo[3.2.1]octane (ABO) ortho ester.

  • Solvent: Anhydrous THF.

  • Procedure: a. Prepare the lithiated ABO ortho ester in situ by treating the ABO ortho ester with a strong base (e.g., n-butyllithium) at low temperature in THF. b. Cool a solution of the tetracyclic substrate in THF to -78 °C. c. Add the freshly prepared lithiated ABO ortho ester solution to the substrate solution dropwise. d. Stir the reaction mixture at -78 °C until the reaction is complete (monitored by TLC). e. Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride). f. Extract the product and purify by column chromatography.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_core Core Assembly cluster_final Final Functionalization L-Tyrosine L-Tyrosine Hydroindolinone_Derivative Hydroindolinone Derivative L-Tyrosine->Hydroindolinone_Derivative [1] Diene_Precursor Diene Precursor for RCM Hydroindolinone_Derivative->Diene_Precursor [2] Azepine_Ring Azepine Ring Formation (RCM) Diene_Precursor->Azepine_Ring [3] Tetracyclic_Core Tetracyclic Core Azepine_Ring->Tetracyclic_Core [4] Butyrolactone_Attachment γ-Butyrolactone Attachment Tetracyclic_Core->Butyrolactone_Attachment [5] Tuberostemonine_D_Precursor This compound Precursor Butyrolactone_Attachment->Tuberostemonine_D_Precursor [6]

Caption: Synthetic workflow for this compound precursors.

Troubleshooting_RCM Low_Yield_RCM Low Yield in RCM Catalyst_Issues Catalyst Inactivation/ Poisoning Low_Yield_RCM->Catalyst_Issues Concentration_Issues High Concentration Low_Yield_RCM->Concentration_Issues Isomerization_Issues Product Isomerization Low_Yield_RCM->Isomerization_Issues Solution_Catalyst Use Fresh/More Robust Catalyst (e.g., Grubbs II) Add Lewis Acid (optional) Catalyst_Issues->Solution_Catalyst Solution_Concentration Use High Dilution (0.001-0.05 M) Concentration_Issues->Solution_Concentration Solution_Isomerization Add Hydride Scavenger (e.g., 1,4-Benzoquinone) Isomerization_Issues->Solution_Isomerization

Caption: Troubleshooting logic for low RCM yield.

References

Refinement of extraction protocols to maximize Tuberostemonine D yield from Stemona

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols to maximize Tuberostemonine (B192615) D yield from Stemona species.

Frequently Asked Questions (FAQs)

Q1: What are the most effective primary extraction methods for enriching Tuberostemonine D from Stemona plant material?

A1: Reflux extraction using alcohol, particularly ethanol (B145695) or methanol (B129727), is a highly effective and commonly cited method for the initial extraction of total alkaloids from Stemona species, including this compound.[1][2] For instance, refluxing powdered Stemona japonica with 90% ethanol has been shown to be an optimal method.[1] Additionally, ultrasonic-assisted extraction with methanol is another efficient technique.[3]

Q2: What is the recommended solvent system for the initial extraction?

A2: An 80% methanol solution is a good compromise for extracting a wide range of secondary metabolites, including alkaloids.[4][5] For Stemona specifically, 95% ethanol has been used effectively.[6] The choice of solvent is critical and should be tailored to the specific Stemona species and the target alkaloid profile.[7]

Q3: How can I selectively isolate this compound from the crude extract?

A3: A common and effective method is acid-base partitioning. This involves dissolving the crude extract in an acidic solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent (like CH2Cl2) to remove neutral impurities. Subsequently, the aqueous layer is basified (e.g., with aqueous NH3) to deprotonate the alkaloids, making them soluble in an organic solvent, which can then be used to extract the purified alkaloid fraction.[6] Further purification can be achieved using column chromatography on silica (B1680970) gel or specialized techniques like solid-phase extraction (SPE) with an amide group-based monolithic cartridge, which has shown high selectivity for tuberostemonine.[8]

Q4: What analytical techniques are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a validated method for the simultaneous quantification of this compound and other Stemona alkaloids.[9] Thin-Layer Chromatography (TLC) combined with image analysis after derivatization with Dragendorff's reagent is another simple, precise, and cost-effective method for quantification.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete extraction from plant material.2. Degradation of the alkaloid during extraction.3. Inefficient partitioning during acid-base extraction.4. Suboptimal chromatographic separation.1. Ensure the plant material is finely powdered. Increase extraction time or perform multiple extraction cycles.[1][5] Consider using advanced methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) to improve efficiency.[2][7]2. Avoid excessively high temperatures and prolonged exposure to heat.[4] Use optimized temperature settings, for example, 60°C has been shown to be efficient.[4][5]3. Carefully control the pH during the acid and base steps. Ensure thorough mixing and allow adequate time for phase separation.4. Optimize the mobile phase and gradient for your column chromatography to ensure proper separation of this compound from other alkaloids.[6]
Presence of Impurities in the Final Product 1. Incomplete removal of non-alkaloidal compounds.2. Co-elution of structurally similar alkaloids during chromatography.1. Repeat the acid-base partitioning steps. Utilize solid-phase extraction (SPE) for cleaner extracts.[8] Defatting the initial extract with a non-polar solvent can also remove lipids and other impurities.[4]2. Employ a different stationary phase or a more selective mobile phase in your chromatography. Preparative TLC or semi-preparative HPLC can be used for final purification.[6][8]
Inconsistent Results Between Batches 1. Variation in the alkaloid content of the plant material.2. Lack of standardization in the extraction protocol.1. Source plant material from a consistent and reputable supplier. If possible, analyze the raw material for its alkaloid profile before extraction.2. Strictly adhere to a validated and optimized protocol for all extractions.[7] Key parameters to control include solvent-to-solid ratio, extraction time, temperature, and pH.[2][4]

Quantitative Data Summary

The yield of Tuberostemonine and related alkaloids can vary significantly depending on the Stemona species and the extraction and quantification methods employed.

Table 1: Tuberostemonine Content in Different Stemona Species

Species Alkaloid Content (% of Dry Weight) Method of Analysis
Stemona tuberosaTuberostemonine1.31 ± 0.28TLC-Image Analysis
Stemona tuberosaTuberostemonine N1.63 ± 0.18TLC-Image Analysis
Stemona tuberosaNeotuberostemonine1.24 ± 0.27TLC-Image Analysis
Stemona phyllanthaTuberostemonine1.39 ± 0.14TLC-Image Analysis
Stemona phyllanthaTuberostemonine A0.39 ± 0.08TLC-Image Analysis
Data from[10][11]

Table 2: Yield of Tuberostemonine Using a Specialized Purification Method

Method Yield of Tuberostemonine
Monolithic SPE cartridge followed by semi-preparative HPLC1.08 mg/g of Stemonae Radix
Data from[8]

Detailed Experimental Protocols

Protocol 1: Reflux Extraction and Acid-Base Partitioning

This protocol is a standard method for the extraction and initial purification of total alkaloids from Stemona roots.

  • Preparation of Plant Material : Grind the dried roots of Stemona to a coarse powder.

  • Reflux Extraction :

    • Place the powdered plant material in a round-bottom flask.

    • Add 90% ethanol at a solvent-to-solid ratio of 8:1 (v/w).[1]

    • Heat the mixture to reflux and maintain for 3 hours.[1]

    • Allow the mixture to cool and filter to collect the ethanol extract.

    • Repeat the extraction process two more times with fresh solvent to ensure complete extraction.[1]

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a dark residue.

  • Acid-Base Partitioning :

    • Dissolve the residue in a 5% hydrochloric acid solution.

    • Transfer the acidic solution to a separatory funnel and wash with dichloromethane (B109758) to remove neutral impurities. Discard the organic layer.

    • Make the aqueous solution basic (pH ~10) by adding aqueous ammonia (B1221849).

    • Extract the crude alkaloid mixture from the basic aqueous solution with dichloromethane.

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid material.[6]

  • Further Purification :

    • The crude alkaloid material can be further purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing a small amount of aqueous ammonia (e.g., 1%).[6]

Protocol 2: Quantification by HPLC-ELSD

This protocol outlines the analytical procedure for quantifying this compound in an extract.

  • Sample Preparation :

    • Accurately weigh the dried extract and dissolve it in methanol to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : Agilent TC-C18 or equivalent.

    • Mobile Phase : A gradient elution using 0.1% triethylamine (B128534) in water and acetonitrile.[9]

    • Flow Rate : 1.0 mL/min.

    • Detector : Evaporative Light Scattering Detector (ELSD).

  • Calibration :

    • Prepare a series of standard solutions of this compound of known concentrations in methanol.

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.[9]

  • Analysis :

    • Inject the prepared sample solution into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Stemona Roots reflux Reflux with 90% Ethanol (3x) plant_material->reflux crude_extract Crude Ethanol Extract reflux->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography pure_fraction Purified this compound Fraction column_chromatography->pure_fraction hplc HPLC-ELSD Analysis pure_fraction->hplc quantification Quantification of this compound hplc->quantification

Caption: Workflow for this compound extraction and analysis.

troubleshooting_logic cluster_extraction_issues Extraction Step cluster_purification_issues Purification Step start Low this compound Yield check_powder Is plant material finely powdered? start->check_powder check_time Is extraction time sufficient? check_powder->check_time Yes solution_powder Action: Grind material finer check_powder->solution_powder No check_temp Is temperature optimized? check_time->check_temp Yes solution_time Action: Increase extraction time/cycles check_time->solution_time No check_ph Is pH correctly adjusted during partitioning? check_temp->check_ph Yes solution_temp Action: Adjust temperature (e.g., 60°C) check_temp->solution_temp No check_separation Is chromatographic separation optimal? check_ph->check_separation Yes solution_ph Action: Verify pH with meter check_ph->solution_ph No solution_separation Action: Optimize mobile phase check_separation->solution_separation No

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Comparative analysis of the antitussive activity of Tuberostemonine D and Tuberostemonine N

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental evidence on the cough-suppressant activities of two prominent Stemona alkaloids.

This guide provides a detailed comparison of the antitussive activities of Tuberostemonine (B192615), often referred to in literature as tuberostemonine (TS), and its stereoisomer, Neotuberostemonine (NTS), which for the purpose of this guide will be addressed as Tuberostemonine D and Tuberostemonine N respectively. These natural compounds, isolated from the roots of Stemona tuberosa, have a long history of use in traditional medicine for treating respiratory ailments, particularly cough. This analysis is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and an overview of their mechanism of action.

Quantitative Comparison of Antitussive Activity

The antitussive efficacy of this compound and Tuberostemonine N has been evaluated in preclinical models, primarily the citric acid-induced cough model in guinea pigs. The data consistently demonstrates that while both compounds possess significant cough-suppressant properties, Tuberostemonine N (Neotuberostemonine) is the more potent of the two.

ParameterThis compound (Tuberostemonine)Tuberostemonine N (Neotuberostemonine)Reference Compound (Codeine)
ID₅₀ (Intraperitoneal) 61.2 mg/kg19.7 mg/kgNot specified in direct comparison
Cough Inhibition (100 mg/kg, oral) 64%66%Not specified in direct comparison
Cough Inhibition (100 mg/kg, i.p.) 68%97%Not specified in direct comparison

Experimental Protocols

The primary model used to determine the antitussive activity of this compound and Tuberostemonine N is the citric acid-induced cough model in guinea pigs. This is a standard and widely accepted method for evaluating potential antitussive agents.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To assess the in vivo antitussive efficacy of test compounds by measuring the reduction in the number of coughs induced by a chemical irritant.

Animals: Male guinea pigs are typically used for this assay.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.

  • Administration of Test Compounds: this compound, Tuberostemonine N, a vehicle control, and a positive control (e.g., codeine) are administered to different groups of animals. The administration can be oral (p.o.) or intraperitoneal (i.p.), with the dosage varying depending on the study design.

  • Cough Induction: After a predetermined pretreatment time (e.g., 30 minutes), each guinea pig is individually placed in a whole-body plethysmograph chamber. An aerosol of a tussive agent, typically 0.4 M citric acid, is then delivered into the chamber for a set duration (e.g., 14 minutes).

  • Data Acquisition: The number of coughs is recorded during the exposure period. Coughs are identified and counted by trained observers, often with the aid of sound and pressure waveform analysis to distinguish them from other respiratory events like sneezes.[1][2]

  • Data Analysis: The total number of coughs in the treated groups is compared to the vehicle control group. The percentage of cough inhibition is calculated to determine the antitussive activity of the test compounds. The dose required to inhibit the cough response by 50% (ID₅₀) is often calculated from dose-response curves.

Mechanism of Action: Peripheral Inhibition of the Cough Reflex

Both this compound and Tuberostemonine N exert their antitussive effects by acting on the peripheral nervous system.[3] They are believed to inhibit the cough reflex arc at the level of the afferent sensory nerves in the airways. The cough reflex is initiated by the stimulation of sensory receptors, including C-fibers and rapidly adapting receptors (RARs), in the lining of the respiratory tract.[4] These receptors are activated by irritants such as citric acid.

Upon activation, these sensory nerves transmit signals via the vagus nerve to the cough center in the brainstem. This, in turn, triggers a coordinated series of muscular contractions resulting in a cough. This compound and Tuberostemonine N are thought to interfere with the initial step of this reflex by desensitizing the peripheral sensory nerves or by blocking ion channels involved in the nerve signal generation, thus preventing the cough signal from being sent to the brain. Notably, their mechanism is distinct from opioid antitussives like codeine, as they do not interact with opioid receptors.

Below is a diagram illustrating the proposed mechanism of action.

G cluster_airway Airway Lumen cluster_epithelium Airway Epithelium Citric Acid Citric Acid Sensory Receptors Sensory Receptors (C-fibers, RARs) Citric Acid->Sensory Receptors Stimulates Vagus Nerve Vagus Nerve Sensory Receptors->Vagus Nerve Afferent Signal Brainstem Cough Center Brainstem Cough Center Vagus Nerve->Brainstem Cough Center Transmits to Cough Cough Brainstem Cough Center->Cough Efferent Signal Inhibition->Sensory Receptors Inhibit This compound & N This compound & Tuberostemonine N This compound & N->Inhibition

Caption: Peripheral inhibition of the cough reflex by this compound & N.

Conclusion

This compound (Tuberostemonine) and Tuberostemonine N (Neotuberostemonine) are potent, peripherally acting antitussive agents. Quantitative data from preclinical studies indicates that Tuberostemonine N possesses significantly greater antitussive potency than this compound, particularly when administered intraperitoneally. Their mechanism of action, which involves the inhibition of the afferent arm of the cough reflex without engaging opioid pathways, makes them attractive candidates for the development of novel non-narcotic antitussive therapies. Further research into their specific molecular targets on sensory nerve endings will be crucial for optimizing their therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Activity of Tuberostemonine D Against Known Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activity of Tuberostemonine D with established inhibitors of key inflammatory signaling pathways. The data presented is intended to aid researchers in evaluating the potential of this compound as a novel anti-inflammatory agent.

Comparative Efficacy of Anti-inflammatory Compounds

The anti-inflammatory potential of this compound and selected known inhibitors was evaluated based on their ability to suppress inflammatory responses in cellular models. This compound has demonstrated a moderate inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] For a direct quantitative comparison, the half-maximal inhibitory concentration (IC50) values for well-characterized inhibitors of the NF-κB and MAPK/ERK pathways are provided below.

CompoundTarget PathwayAssayCell LineIC50 Value
This compound General InflammationNitric Oxide ProductionRAW 264.7Moderate Inhibition*
Dexamethasone Glucocorticoid ReceptorNitric Oxide ProductionRAW 264.7~1 µM
BAY 11-7082 NF-κBIκBα PhosphorylationVarious~10 µM
U0126 MAPK/MEKMEK1/MEK2 Kinase ActivityCell-free/Various~70 nM

*A specific IC50 value for this compound in the nitric oxide inhibition assay is not currently available in published literature; however, its activity has been characterized as a medium inhibitory effect.[1]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies the concentration of nitrite (B80452), a stable and soluble breakdown product of nitric oxide, in cell culture supernatant.

Protocol:

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the reference compound (e.g., Dexamethasone). Cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve prepared with known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is determined by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

NF-κB Inhibition Assay (Western Blot for IκBα Phosphorylation)

This assay assesses the ability of an inhibitor to prevent the phosphorylation and subsequent degradation of IκBα, a key step in the activation of the NF-κB pathway.

Protocol:

  • Cell Culture and Seeding: Cells (e.g., HeLa or HEK293) are cultured and seeded in 6-well plates.

  • Compound Treatment: Cells are pre-treated with the NF-κB inhibitor (e.g., BAY 11-7082) at various concentrations for 1 hour.

  • Stimulation: Cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL, for 15-30 minutes.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of p-IκBα to total IκBα is calculated to determine the extent of inhibition.

MAPK/MEK Inhibition Assay (In Vitro Kinase Assay)

This assay directly measures the inhibitory effect of a compound on the kinase activity of MEK1 and MEK2.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant active MEK1 or MEK2 enzyme, a specific substrate (e.g., inactive ERK2), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: The MAPK/MEK inhibitor (e.g., U0126) is added to the wells at a range of concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation: The amount of phosphorylated ERK2 is quantified. This can be done using various methods, such as an ELISA with a phospho-specific antibody or by detecting the amount of ADP produced using a commercial kit like ADP-Glo™.

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Molecular Pathways and Experimental Design

To further elucidate the mechanisms of action and the experimental approach, the following diagrams are provided.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MEKK MEKK TLR4->MEKK TNFR->MEKK IKK IKK MEKK->IKK MEK MEK1/2 MEKK->MEK IkB IκBα IKK->IkB P IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation ERK ERK1/2 MEK->ERK P iNOS_mRNA iNOS mRNA iNOS iNOS Protein iNOS_mRNA->iNOS Translation DNA DNA NFkB_nuc->DNA iNOS_gene iNOS Gene DNA->iNOS_gene Transcription iNOS_gene->iNOS_mRNA TuberostemonineD This compound NO Nitric Oxide TuberostemonineD->NO Inhibition BAY117082 BAY 11-7082 BAY117082->IKK U0126 U0126 U0126->MEK iNOS->NO L-Arginine

Caption: Inflammatory signaling pathways and points of inhibition.

G cluster_0 Cell Culture & Treatment cluster_1 Assay cluster_2 Data Analysis A Seed RAW 264.7 Cells B Pre-treat with This compound or Inhibitors A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H I Determine IC50 (if applicable) H->I

Caption: Experimental workflow for NO inhibition assay.

References

Interspecies comparison of Tuberostemonine D content in different Stemona varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tuberostemonine D content in different Stemona varieties, supported by experimental data. The genus Stemona is a significant source of structurally diverse alkaloids with a history of use in traditional medicine, particularly for their antitussive and insecticidal properties. This compound is one of the many alkaloids isolated from this genus, and understanding its distribution and concentration across different species is crucial for phytochemical research, drug discovery, and quality control of herbal medicines.

Quantitative Data Summary: this compound

The quantification of specific alkaloids like this compound across various authenticated Stemona species is not extensively documented in publicly available literature. Much of the research focuses on the more abundant alkaloids like tuberostemonine. However, a comprehensive study analyzing commercial "Radix Stemonae" provides valuable insight into the content of this compound, alongside other major alkaloids.

It is critical to note that commercial Radix Stemonae can be a mixture of different Stemona species, making definitive species-specific attribution challenging. One study that simultaneously quantified six major alkaloids in 36 commercial batches of Radix Stemonae using High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) found that this compound was not a major component in the tested samples.

Table 1: this compound Content in Commercial Radix Stemonae Samples

Sample TypeNumber of Batches AnalyzedDetection of this compoundReported Content Range (mg/g)Analytical Method
Commercial Radix Stemonae36Detected, but not a major component[1]Not explicitly quantified as a major alkaloidHPLC-ELSD[1]

While direct quantitative data for this compound across a range of species is limited, research indicates its presence as a notable alkaloid in Stemona sessilifolia. One study highlighted this compound as a representative alkaloid with a high content in this species and investigated its protective effects on lung injury[2]. This suggests that S. sessilifolia could be a primary source for this specific compound.

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of Stemona alkaloids, including this compound, based on established HPLC-ELSD methods.

Sample Preparation and Extraction
  • Plant Material : Dried roots of Stemona species are collected, identified, and ground into a fine powder.

  • Extraction Solvent : Methanol (B129727) is commonly used as the extraction solvent.

  • Extraction Method : Reflux extraction is often preferred over ultrasonic extraction for achieving a better extraction yield. A typical procedure involves refluxing the powdered plant material with methanol for approximately 30 minutes[1].

Purification by Solid-Phase Extraction (SPE)

To enrich the total alkaloids and remove interfering substances, a purification step is employed.

  • Procedure :

    • The crude methanol extract is suspended in water.

    • The aqueous suspension is loaded onto a C18 SPE column.

    • The column is first eluted with water to remove water-soluble impurities.

    • The total alkaloid fraction is then eluted from the column using methanol[1].

    • The resulting methanol elute, containing the purified alkaloids, is collected for analysis.

Quantification by HPLC-ELSD
  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled with an Evaporative Light Scattering Detector (ELSD) is used for quantification.

  • Chromatographic Column : A C18 analytical column is typically used for separation.

  • Mobile Phase : A gradient elution is commonly employed. The specific composition of the mobile phase may vary but often consists of a mixture of an aqueous phase (e.g., water with a modifier like triethylamine) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Detection : The ELSD is suitable for detecting compounds like Stemona alkaloids that may lack a strong UV chromophore. ELSD parameters such as drift tube temperature and nebulizing gas flow rate must be optimized.

  • Standard Preparation : A reference standard of this compound is dissolved in methanol to prepare a stock solution. A series of working standard solutions with varying concentrations are prepared by diluting the stock solution.

  • Calibration Curve : The calibration curve is constructed by plotting the logarithm of the peak area (y-axis) against the logarithm of the concentration of the standard solutions (x-axis)[1].

  • Sample Analysis : The purified sample extract is filtered through a 0.45 µm membrane filter and injected into the HPLC system. The content of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Stemona varieties.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis & Quantification cluster_comparison Data Comparison start Start: Select Stemona Varieties collect Collect & Dry Root Samples start->collect grind Grind to Fine Powder collect->grind extract Methanol Reflux Extraction grind->extract purify Solid-Phase Extraction (SPE) extract->purify hplc HPLC-ELSD Analysis purify->hplc quantify Quantify this compound (vs. Standard Curve) hplc->quantify compare Compare Content Across Varieties quantify->compare end_node End: Comparative Report compare->end_node

Caption: Workflow for this compound analysis in Stemona.

References

Unraveling the Assembly Line: A Comparative Guide to Validating the Proposed Biosynthesis of Tuberostemonine D

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the intricate molecular architecture of the Stemona alkaloids has captivated natural product chemists. Among them, Tuberostemonine D, a member of the stenine-class of these alkaloids, presents a significant biosynthetic puzzle. While a plausible pathway has been proposed, it remains largely hypothetical, lacking the definitive support of experimental validation. This guide provides a comparative analysis of the proposed, yet unvalidated, biosynthetic pathway of this compound against the well-established and isotopically-labeled-proven pathway of morphine. It is designed to offer researchers, scientists, and drug development professionals a clear perspective on the current state of knowledge and a roadmap for future validation studies.

This guide will delve into the proposed biosynthetic route to this compound, outlining a hypothetical experimental workflow for its validation using isotopic labeling. We will present expected outcomes in a tabular format to guide future research. In contrast, the experimentally verified biosynthesis of morphine will be detailed, showcasing the power of isotopic labeling in elucidating complex natural product pathways.

The Hypothesized Blueprint: Proposed Biosynthesis of this compound

The biosynthesis of Stemona alkaloids is generally believed to commence with the formation of a core pyrrolo[1,2-a]azepine nucleus. This key intermediate is thought to arise from the condensation of a derivative of L-ornithine (likely via spermidine) and a terpene unit. For the stenine-class alkaloids, including this compound, a further cyclization event is proposed to form the characteristic C-ring, possibly from a stichoneurine-type precursor.

Proposed Biosynthesis of this compound Ornithine L-Ornithine Spermidine Spermidine Ornithine->Spermidine Terpene Terpene Unit Pyrroloazepine Pyrrolo[1,2-a]azepine Core Terpene->Pyrroloazepine Spermidine->Pyrroloazepine Stichoneurine Stichoneurine-type Intermediate Pyrroloazepine->Stichoneurine Further Modifications Tuberostemonine_D This compound Stichoneurine->Tuberostemonine_D C-ring Formation

Figure 1: A simplified diagram of the proposed biosynthetic pathway for this compound.

A Roadmap for Validation: Hypothetical Isotopic Labeling Workflow

To experimentally validate the proposed pathway, a feeding study using isotopically labeled precursors could be conducted. This would involve administering labeled compounds to Stemona tuberosa plants and subsequently analyzing the isolated this compound for the incorporation of the isotopic labels.

Isotopic Labeling Experimental Workflow Start Selection of Labeled Precursors (e.g., [¹³C]-Ornithine, [¹³C]-Geranyl Pyrophosphate) Administration Administration of Labeled Precursors to Stemona tuberosa Plants Start->Administration Incubation Incubation Period (Allowing for metabolism and incorporation) Administration->Incubation Extraction Extraction and Purification of this compound Incubation->Extraction Analysis Analysis of Label Incorporation (NMR and Mass Spectrometry) Extraction->Analysis Conclusion Confirmation or Refutation of the Proposed Pathway Analysis->Conclusion

Figure 2: A proposed experimental workflow for validating the this compound biosynthesis.
Experimental Protocol: Hypothetical Isotopic Labeling Study

  • Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as U-¹³C₅-L-ornithine and 1-¹³C-geranyl pyrophosphate.

  • Plant Material: Cultivate healthy Stemona tuberosa plants under controlled conditions.

  • Administration of Precursors: Prepare sterile aqueous solutions of the labeled precursors. Administer the solutions to the plants through a suitable method, such as stem feeding or hydroponic culture. A control group of plants should be administered with unlabeled precursors.

  • Incubation: Allow the plants to metabolize the precursors for a predetermined period (e.g., 7-14 days).

  • Harvesting and Extraction: Harvest the plant material (roots and rhizomes are typically rich in Stemona alkaloids). Perform a standard alkaloid extraction procedure using organic solvents.

  • Purification: Isolate this compound from the crude extract using chromatographic techniques (e.g., column chromatography, HPLC).

  • Analysis:

    • Mass Spectrometry (MS): Analyze the purified this compound by high-resolution mass spectrometry to determine the mass shift corresponding to the incorporation of the ¹³C labels.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹³C NMR spectra to identify the specific carbon atoms in the this compound molecule that have been enriched with ¹³C.

  • Data Interpretation: Compare the labeling patterns observed in the experimental data with the patterns predicted by the proposed biosynthetic pathway.

Expected Data from a Hypothetical Isotopic Labeling Study

The following table outlines the expected results if the proposed biosynthetic pathway is accurate.

Labeled PrecursorExpected Mass Shift in this compound (Da)Expected Labeled Positions in this compound (from ¹³C NMR)Interpretation
U-¹³C₅-L-Ornithine+5Carbons derived from the ornithine portion of the pyrrolo[1,2-a]azepine coreConfirms ornithine as the precursor to the nitrogen-containing heterocyclic core.
1-¹³C-Geranyl Pyrophosphate+1Specific carbons within the terpene-derived portion of the moleculeConfirms a terpene as the precursor for the remainder of the carbon skeleton.
Unlabeled Control0Natural abundance ¹³C signalsEstablishes a baseline for comparison.

A Validated Paradigm: The Biosynthesis of Morphine

In stark contrast to the hypothetical nature of the this compound pathway, the biosynthesis of the opium alkaloid morphine has been extensively studied and validated through isotopic labeling experiments. This well-established pathway serves as a benchmark for biosynthetic research.

The biosynthesis of morphine begins with the amino acid L-tyrosine, which is converted to (S)-reticuline. A key step involves a C-C phenol (B47542) coupling reaction to form the morphinan (B1239233) skeleton. Subsequent enzymatic transformations lead to the final product, morphine.

Validated Biosynthesis of Morphine Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Phenol Coupling Thebaine Thebaine Salutaridine->Thebaine Codeine Codeine Thebaine->Codeine Morphine Morphine Codeine->Morphine

Figure 3: An overview of the experimentally validated biosynthetic pathway of morphine.
Experimental Validation of the Morphine Pathway

The biosynthesis of morphine has been elucidated through numerous feeding experiments using isotopically labeled precursors in the opium poppy, Papaver somniferum. For instance, feeding with [¹⁴C]-tyrosine demonstrated its incorporation into morphine. Subsequent studies with specifically labeled intermediates, such as [¹³C]-reticuline, and analysis of the resulting morphine by NMR spectroscopy have allowed for the precise mapping of the biosynthetic pathway and the identification of key enzymatic steps.

Comparative Analysis: this compound vs. Morphine Biosynthesis

FeatureProposed this compound BiosynthesisValidated Morphine Biosynthesis
Validation Status Hypothetical; lacks experimental validation.Experimentally validated through extensive isotopic labeling studies.
Key Precursors Proposed: L-Ornithine and a terpene unit.Validated: L-Tyrosine.
Core Skeleton Formation Proposed: Condensation to form a pyrrolo[1,2-a]azepine nucleus.Validated: Phenolic coupling of (S)-reticuline to form the morphinan skeleton.
Experimental Data No quantitative data from isotopic labeling is currently available.A wealth of quantitative data from isotopic labeling experiments exists, confirming the pathway.
Future Research Requires isotopic labeling studies to confirm the proposed pathway and identify intermediates.Focus is on enzyme characterization, regulation, and metabolic engineering.

Conclusion

The proposed biosynthetic pathway of this compound offers a logical framework for understanding its formation, but it remains a hypothesis in need of experimental substantiation. The well-trodden path of morphine biosynthesis, illuminated by the power of isotopic labeling, provides a clear and effective model for the studies required to elevate our understanding of this compound from proposal to established fact. The experimental workflow and expected outcomes presented in this guide are intended to serve as a catalyst for future research in this exciting and challenging area of natural product biosynthesis. Such studies will not only unravel the intricate chemistry of Stemona alkaloids but also open new avenues for their biotechnological production and synthetic derivatization.

Comparative Docking Analysis of Tuberostemonine Alkaloids with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the therapeutic potential of Tuberostemonine alkaloids. This document provides a comparative overview of their interactions with significant protein targets implicated in various physiological and pathological processes.

Comparative Binding Affinities

Due to the limited availability of direct comparative docking studies for a range of Tuberostemonine alkaloids against the selected targets, this section presents available data on Stemona alkaloid analogues for the Sigma-1 receptor. For Acetylcholinesterase and the GABA-A receptor, a comprehensive docking protocol is provided to enable researchers to conduct their own comparative studies.

Sigma-1 and Sigma-2 Receptor Binding Affinities of Stemona Alkaloid Analogues

The following table summarizes the binding affinities (Ki in nM) of various synthetic analogues of Stemona alkaloids for the Sigma-1 and Sigma-2 receptors. Lower Ki values indicate higher binding affinity. This data provides a valuable starting point for understanding the structure-activity relationships of this class of compounds.

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
Analogue 1 867280
Analogue 2 1,158>10,000
Analogue 3 5,970>10,000
Neostenine >10,000>10,000
13-epi-Neostenine >10,000>10,000

Note: The specific structures of the analogues are detailed in the cited literature. This data is derived from radioligand binding assays, not molecular docking, but provides a valuable experimental comparison of binding affinities.

Experimental Protocols for Comparative Docking Studies

To facilitate standardized and reproducible in-silico comparative analyses of Tuberostemonine alkaloids, the following detailed molecular docking protocol is provided. This protocol is a composite of best practices derived from numerous studies on alkaloid-protein interactions.

Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB retrieval, water/ligand removal, protonation) grid_gen Grid Box Generation (Defining the binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking_run Running Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Scoring (Binding energy calculation) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis

A generalized workflow for molecular docking studies.

1. Protein Preparation:

  • Retrieval: Obtain the 3D crystal structure of the target protein (e.g., human Acetylcholinesterase, GABA-A receptor, Sigma-1 receptor) from the Protein Data Bank (PDB).

  • Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Protonation: Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues at a physiological pH (e.g., 7.4).

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., using Gasteiger or Kollman charges). Software such as AutoDockTools, Chimera, or Maestro can be used for these steps.

2. Ligand Preparation:

  • Structure Generation: Obtain the 2D structures of the Tuberostemonine alkaloids (e.g., Tuberostemonine, Neotuberostemonine) from databases like PubChem.

  • 3D Conversion: Convert the 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro, ChemBio3D, or Maestro.

  • Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Grid Box Generation:

  • Define a 3D grid box that encompasses the active site or binding pocket of the target protein. The coordinates of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction tools.

4. Molecular Docking Simulation:

  • Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.

  • The program will systematically search for the optimal binding poses of each ligand within the defined grid box, considering the ligand's conformational flexibility.

  • The docking process will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (scoring functions), typically expressed in kcal/mol.

5. Analysis of Results:

  • Binding Energy: The primary quantitative measure for comparison is the binding energy. A more negative binding energy indicates a more favorable and stable interaction.

  • Interaction Analysis: Visualize the best-ranked docking poses to analyze the non-covalent interactions between the ligand and the protein's amino acid residues. Key interactions to identify include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. Software like PyMOL, Discovery Studio, or LigPlot+ can be used for this analysis.

Target Protein Signaling Pathways

Understanding the signaling pathways associated with the target proteins is essential for interpreting the functional consequences of ligand binding.

Acetylcholinesterase and Cholinergic Signaling

Acetylcholinesterase plays a critical role in terminating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Tuberostemonine Tuberostemonine Alkaloid (Potential Inhibitor) Tuberostemonine->AChE Inhibition

Cholinergic signaling and the role of AChE.

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Binding of GABA to the receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Tuberostemonine Tuberostemonine Alkaloid (Potential Modulator) Tuberostemonine->GABA_A_Receptor Modulation

GABA-A receptor signaling pathway.

Sigma-1 Receptor Signaling

The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling, and is involved in cellular stress responses and neuroprotection.

Ligand Ligand (e.g., Tuberostemonine Alkaloid) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binding IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_Signaling Calcium Signaling IP3R->Ca_Signaling Cellular_Response Cellular Stress Response & Neuroprotection Ca_Signaling->Cellular_Response

Side-by-side analysis of the pharmacokinetic profiles of Tuberostemonine D and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the pharmacokinetic profiles of Tuberostemonine (B192615) D and its isomers, offering valuable insights for researchers in drug discovery and development. The data presented is compiled from preclinical studies to facilitate an objective comparison of their absorption, distribution, and potential therapeutic applications.

Pharmacokinetic Profiles: A Comparative Overview

In Vivo Pharmacokinetics of Neotuberostemonine (B189803) in Rats

A detailed pharmacokinetic study of neotuberostemonine following oral administration in rats revealed the following parameters:

Parameter20 mg/kg Oral Dose40 mg/kg Oral Dose
Cmax (ng/mL) 11.37137.6
AUC₀₋∞ (ng·h/mL) 17.68167.4
t₁₂ (h) 2.283.04
Tissue Distribution High concentrations were observed in the intestine, stomach, and liver, with no long-term accumulation.[1]
Excretion Primarily excreted as metabolites. Total recovery of unchanged neotuberostemonine was low (0.90%), with 0.66% in feces, 0.19% in bile, and 0.05% in urine, suggesting significant first-pass metabolism in the intestine and liver.[1]
Comparative In Vitro Intestinal Permeability of Tuberostemonine Isomers

An in vitro study utilizing the Caco-2 cell monolayer model, a well-established method for predicting intestinal drug absorption, provided a comparative assessment of the permeability of four Tuberostemonine stereoisomers.[2]

IsomerIntestinal Permeability (Caco-2 Model)
Neotuberostemonine Relatively high
Tuberostemonine Relatively high
Tuberostemonine H Relatively high
Tuberostemonine J Moderate

These findings suggest that neotuberostemonine, tuberostemonine, and tuberostemonine H are likely to have reasonable oral absorption, while tuberostemonine J may exhibit more moderate absorption.[2]

Experimental Protocols

In Vivo Pharmacokinetic Study of Neotuberostemonine in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Oral gavage of neotuberostemonine at doses of 20 and 40 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration. Tissues (intestine, stomach, liver, etc.), urine, feces, and bile were also collected to assess distribution and excretion.

  • Analytical Method: An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of neotuberostemonine in biological samples.[1]

    • Sample Preparation: Protein precipitation with methanol (B129727) was used to extract neotuberostemonine and the internal standard (tetrahydropalmatine) from the bio-samples.[1]

    • Chromatography: Separation was achieved on a Zorbax Extend C18 column with a mobile phase consisting of acetonitrile (B52724) and a mixture of 0.1% formic acid and 5mM ammonium (B1175870) acetate.[1]

    • Detection: Mass spectrometry was performed using positive ion electrospray ionization in the multiple reaction monitoring (MRM) mode. The ion transitions monitored were m/z 376.1→302.0 for neotuberostemonine.[1]

G cluster_workflow Pharmacokinetic Analysis Workflow drug_admin Oral Administration of Neotuberostemonine to Rats sampling Biological Sample Collection (Blood, Tissues, etc.) drug_admin->sampling extraction Protein Precipitation (Methanol) sampling->extraction analysis UPLC-MS/MS Quantification extraction->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) analysis->pk_params G cluster_tgf Inhibition of TGF-β Signaling by Tuberostemonine Isomers TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT HIF1a HIF-1α AKT->HIF1a Fibroblast Fibroblast Activation (Myofibroblast Differentiation) HIF1a->Fibroblast SDF1_sec SDF-1 Secretion Fibroblast->SDF1_sec NTS_TS Neotuberostemonine Tuberostemonine NTS_TS->PI3K Inhibition G cluster_sdf1 Inhibition of SDF-1 Signaling by Tuberostemonine Isomers SDF1 SDF-1 CXCR4 CXCR4 Receptor SDF1->CXCR4 PI3K PI3K CXCR4->PI3K PAK PAK PI3K->PAK RAF RAF PAK->RAF ERK ERK RAF->ERK HIF1a HIF-1α ERK->HIF1a Macrophage Macrophage M2 Polarization HIF1a->Macrophage TGFB_sec TGF-β Secretion Macrophage->TGFB_sec NTS_TS Neotuberostemonine Tuberostemonine NTS_TS->PI3K Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Tuberostemonine D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including Tuberostemonine D, should adhere to fundamental safety and regulatory principles. These include minimizing waste generation, using appropriate and clearly labeled waste containers, storing waste in designated satellite accumulation areas, and arranging for disposal through a certified hazardous waste management service.[1] It is crucial to never dispose of hazardous chemicals down the drain or in regular trash.[1][2][3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound or its waste, ensure appropriate personal protective equipment is worn. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, etc.), weighing paper, and vials, in a designated, leak-proof container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams.

Container Selection and Labeling

The choice and labeling of waste containers are critical for safety and compliance.

  • Container Requirements: Containers must be chemically compatible with the waste, in good condition with no leaks, and have a secure, tight-fitting lid.[3][4][5] The original chemical container is often a suitable choice for its waste.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when waste was first added to the container.

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4][5]

  • Location: The SAA should be a designated and marked area within the laboratory.

  • Storage Conditions: Keep waste containers securely closed except when adding waste.[1][5] Store containers in secondary containment to prevent spills.

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage (up to one year for partially filled containers).[1][5]

Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all required paperwork is completed accurately for the waste manifest.

Quantitative Data Summary

The following table summarizes key quantitative parameters based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[1]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[1]
SAA Storage Time Limit Up to 12 months for partially filled containers[1]
Container Headspace Leave at least one-inch of headroom[5]
Drain Disposal pH Range Generally between 5.5 and 10.5 for non-hazardous aqueous solutions[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

TuberostemonineD_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) SolidWaste Collect Solid Waste (e.g., contaminated gloves, vials) Ventilation->SolidWaste LiquidWaste Collect Liquid Waste (e.g., solutions) Ventilation->LiquidWaste Container Use Compatible, Leak-Proof Waste Containers SolidWaste->Container LiquidWaste->Container Label Label with 'Hazardous Waste' and 'this compound' SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA SecondaryContainment Use Secondary Containment EHS_Contact Contact Institutional EHS for Waste Pickup SecondaryContainment->EHS_Contact Manifest Complete Waste Manifest EHS_Contact->Manifest Disposal Professional Disposal Manifest->Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tuberostemonine D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Tuberostemonine D is publicly available. The following guidance is based on the safety profile of the closely related compound, Tuberostemonine, and established best practices for handling potent powdered alkaloids in a laboratory setting. A thorough risk assessment should be conducted before handling this compound.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Tuberostemonine, a related alkaloid, is classified as harmful if swallowed[1]. Due to its classification as a potent alkaloid, this compound should be handled with care, assuming potential for toxicity through inhalation, ingestion, and skin contact. A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Recommendations

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Chemical safety goggles- Disposable lab coat or gown- Double-gloving (nitrile)- Shoe covers- Face shield (when splash potential exists)- N95 or higher-rated respirator (if not handled in a fume hood)
Handling of Liquids/Solutions - Chemical splash goggles- Chemical-resistant gloves (nitrile)- Chemical-resistant apron over lab coat- Face shield
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Face shield- Respirator (if aerosols or vapors are generated)

Safe Handling and Operational Plan

A systematic approach is crucial for safely handling this compound. All handling of the solid compound should occur within a designated controlled area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.

Step-by-Step Handling Procedure:
  • Preparation:

    • Designate a specific work area within a chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment, including PPE, weighing paper, spatulas, solvents, and labeled waste containers, before starting.

    • Review this safety guide and any available institutional standard operating procedures (SOPs).

  • Weighing and Transfer:

    • Don all required PPE as outlined in Table 1.

    • Carefully weigh the desired amount of this compound on weighing paper using a dedicated spatula.

    • To minimize dust generation, handle the solid compound gently.

    • Transfer the weighed compound to the reaction vessel or solution container within the fume hood.

  • In Solution:

    • When preparing solutions, add the solvent to the solid to avoid splashing.

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

  • Post-Handling and Cleanup:

    • Decontamination: Clean all equipment and the work area thoroughly after use. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to decontaminate.

    • PPE Removal: Remove PPE in the correct order to avoid self-contamination (outer gloves, gown, inner gloves, face shield/goggles).

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow

The following diagram illustrates a general experimental workflow for studying the biological activity of this compound, based on its known effects as an anti-inflammatory and antitussive agent[2][3].

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound in Fume Hood B Prepare Stock Solution A->B C Treat Cells or Administer to Animal Model B->C D Incubation/ Observation Period C->D E Data Collection (e.g., NO Assay, Cough Count) D->E F Data Analysis E->F

General experimental workflow for this compound.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Table 2: Disposal Guidelines for this compound

Waste Type Disposal Procedure
Solid Waste - Contaminated PPE (gloves, gowns, shoe covers)- Weighing paper, contaminated wipes
Place in a clearly labeled, sealed hazardous waste bag or container.
Liquid Waste - Unused solutions of this compound- Contaminated solvents
Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
Sharps - Contaminated needles, syringes, or other sharps
Dispose of in a designated sharps container for hazardous waste.
Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.

disposal_workflow cluster_waste_type Identify Waste Type cluster_disposal Disposal Action A Waste Generation B Solid? A->B C Liquid? A->C D Sharps? A->D E Place in Labeled Hazardous Solid Waste Container B->E Yes F Collect in Labeled Hazardous Liquid Waste Container C->F Yes G Dispose in Hazardous Sharps Container D->G Yes H Arrange for Pickup by Environmental Health & Safety E->H F->H G->H

Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.